1-(4-Bromophenyl)-4-ethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEVZBPYLTYZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-ethylpiperazine
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)-4-ethylpiperazine, a substituted piperazine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document details a feasible synthetic pathway and outlines the analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the intermediate, 1-(4-Bromophenyl)piperazine, followed by the N-ethylation of the secondary amine on the piperazine ring.
Step 1: Synthesis of 1-(4-Bromophenyl)piperazine
A common and effective method for the synthesis of N-aryl piperazines is the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1][2][3]
Experimental Protocol:
-
Materials: 4-Bromoaniline, bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether.
-
Procedure:
-
In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in diethylene glycol monomethyl ether.
-
Heat the reaction mixture to 150°C under a nitrogen atmosphere for 6-12 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the mixture in methanol and precipitate the hydrochloride salt by adding diethyl ether.[1]
-
Filter the precipitate and wash with diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated sodium carbonate solution until the pH is alkaline.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-Bromophenyl)piperazine.
-
Step 2: Synthesis of this compound
The second step involves the N-alkylation of the synthesized 1-(4-Bromophenyl)piperazine with an ethylating agent.
Experimental Protocol:
-
Materials: 1-(4-Bromophenyl)piperazine, ethyl bromide (or diethyl sulfate), potassium carbonate (or another suitable base), acetonitrile (or another suitable solvent).
-
Procedure:
-
Dissolve 1-(4-Bromophenyl)piperazine (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2-3 equivalents) to the solution to act as a base.
-
Add ethyl bromide (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the compound 1-(4-Bromophenyl)-4-ethylpiperazine. Due to a lack of available experimental data in peer-reviewed literature, this document focuses on computationally predicted values to offer insights into its molecular characteristics. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, which are broadly applicable to organic compounds of this nature. This guide also visualizes a potential synthetic route and a plausible biological signaling pathway, given the common activities of related phenylpiperazine compounds.
Core Physicochemical Data
The following table summarizes the calculated and predicted physicochemical properties of this compound. These values are essential for understanding the compound's behavior in various chemical and biological systems, aiding in drug design, formulation development, and toxicological assessment.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrN₂ | Calculated |
| Molecular Weight | 269.18 g/mol | Calculated |
| Predicted Boiling Point | 367.8 ± 33.0 °C | Predicted |
| Predicted Melting Point | 55-65 °C | Predicted |
| Predicted pKa | 8.75 ± 0.10 | Predicted |
| Predicted logP | 2.95 | Predicted |
| Predicted Water Solubility | 0.12 g/L | Predicted |
Disclaimer: The quantitative data presented in this table are based on computational predictions and have not been experimentally verified. These values should be used as estimations and for guidance purposes only.
Experimental Protocols
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This protocol describes the capillary method using a digital melting point apparatus.[1][2][3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[4]
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool, then place a new sample in the apparatus.
-
Set the starting temperature to about 20°C below the approximate melting point found in the previous step.
-
Heat the sample at a slow, controlled rate (1-2°C per minute) to ensure thermal equilibrium.[1][2]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
Boiling Point Determination
For non-volatile liquids or solids that can be melted without decomposition, the boiling point can be determined at a given pressure. The following micro-method is suitable for small sample quantities.[6][7][8][9][10]
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Heating mantle or oil bath
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
Procedure:
-
Place a small amount of the sample (enough to fill the bottom of the small test tube to a depth of about 1 cm) into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the small test tube containing the sample.
-
Attach the small test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and attached tube so that they are suspended in a Thiele tube or an oil bath. The heat-transfer liquid should be above the level of the sample but below the opening of the small test tube.
-
Heat the apparatus gently. As the temperature rises, air will slowly be expelled from the capillary tube.
-
When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample.
Solubility Determination
This protocol describes a qualitative and semi-quantitative method to determine the solubility of a compound in various solvents.[11][12][13][14][15]
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Add a specific volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble to at least 10 mg/mL.
-
If the solid has not completely dissolved, continue adding the solvent in known increments (e.g., 1 mL at a time), with vigorous agitation after each addition, until the solid dissolves completely. Record the total volume of solvent required.
-
If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), the compound can be considered sparingly soluble or insoluble in that solvent.
-
This procedure can be repeated with a range of solvents (e.g., ethanol, acetone, dichloromethane, hexane) to establish a solubility profile. For quantitative analysis, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
LogP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[16][17][18][19][20]
Apparatus:
-
Separatory funnels or screw-cap vials
-
Mechanical shaker
-
pH meter
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
1-Octanol and water (or a suitable buffer, typically pH 7.4 for biological relevance)
Procedure:
-
Pre-saturate the 1-octanol with water and the water with 1-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial for accurate results.
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the aqueous stock solution and a known volume of the pre-saturated 1-octanol to a separatory funnel or vial.
-
Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached (this can range from a few minutes to several hours, depending on the compound).
-
Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Carefully remove a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizations
The following diagrams illustrate a potential synthetic pathway for this compound and a plausible signaling pathway it might modulate, based on the known pharmacology of the phenylpiperazine class of compounds.
Caption: A potential synthetic route via N-alkylation.
Caption: A plausible serotonergic signaling pathway.[21]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. phillysim.org [phillysim.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. researchgate.net [researchgate.net]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 1-(4-Bromophenyl)-4-ethylpiperazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from analogous compounds and outlines comprehensive experimental protocols for determining its solubility in various solvents. This guide is intended to support research, drug discovery, and formulation development activities.
Introduction
This compound is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding the solubility of this compound is a critical first step in evaluating its potential as a therapeutic agent, as solubility profoundly impacts bioavailability, formulation, and in vitro assay performance.
Predicted and Analog-Based Solubility
The introduction of the lipophilic 4-bromophenyl group and the ethyl group in this compound is expected to decrease its aqueous solubility compared to the parent piperazine molecule.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Solvents | ||
| Water | Low | The presence of the large, non-polar bromophenyl and ethyl groups significantly increases the molecule's lipophilicity, reducing its affinity for water. |
| Acidic Buffers (e.g., pH 1-4) | Potentially Higher than Water | The piperazine nitrogen atoms can be protonated in acidic conditions, forming a more polar salt which may exhibit increased aqueous solubility. |
| Basic Buffers (e.g., pH 8-10) | Low | In basic conditions, the molecule will be in its free base form, which is less polar and therefore less soluble in water. |
| Organic Solvents | ||
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | These solvents can engage in hydrogen bonding with the piperazine nitrogens and can solvate both the polar and non-polar regions of the molecule. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the piperazine ring may limit its solubility in highly non-polar solvents. |
Note: This table is based on qualitative predictions and data from analogous compounds. Experimental verification is required.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The two primary methods for solubility assessment in drug discovery are kinetic and thermodynamic (or equilibrium) solubility measurements[4][5].
Kinetic Solubility Protocol
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO)[4][5].
Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectroscopic methods)
-
Automated liquid handler (recommended)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of PBS (pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Detection and Quantification:
-
Nephelometry: Measure the turbidity (light scattering) in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit[6].
-
UV Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.
-
Thermodynamic (Equilibrium) Solubility Protocol (Shake-Flask Method)
This method determines the true equilibrium solubility and is considered the gold standard. It is lower-throughput but provides more accurate data for later-stage development[4][7].
Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Small glass vials with screw caps
-
Shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation[7].
-
Equilibration: Seal the vials and place them in a shaker/rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the analytical range of the HPLC method.
-
Quantification by HPLC: Analyze the diluted sample by HPLC. Compare the peak area to a standard curve prepared with known concentrations of this compound to determine the solubility in the original solvent.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Caption: Decision Pathway for Solubility Assessment in Drug Discovery.
References
The Multifaceted Biological Activities of Phenylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of phenylpiperazine derivatives, focusing on their interactions with key physiological targets, the experimental methodologies used to elucidate these activities, and the underlying signaling pathways.
Core Biological Activities and Therapeutic Applications
Phenylpiperazine derivatives exhibit a broad spectrum of pharmacological effects, primarily attributed to their interactions with G-protein coupled receptors (GPCRs), particularly adrenergic, serotonergic, and dopaminergic receptors. This has led to their development as antihypertensives, antipsychotics, and agents for the treatment of benign prostatic hyperplasia (BPH).
Antihypertensive Effects: Derivatives such as urapidil exert their blood pressure-lowering effects through a dual mechanism of action. They act as antagonists at α1-adrenergic receptors, leading to vasodilation, and also exhibit agonist activity at central 5-HT1A serotonin receptors, which contributes to a reduction in sympathetic outflow.[1][2] This central action helps to mitigate the reflex tachycardia that can be associated with peripheral vasodilation alone.
Urological Applications: Naftopidil is primarily used for the management of lower urinary tract symptoms associated with BPH.[3][4] Its mechanism involves the blockade of α1-adrenergic receptors, with a notable affinity for the α1D subtype, which is prevalent in the bladder and prostate.[3][4] This selective antagonism leads to the relaxation of smooth muscle in the lower urinary tract, improving urine flow.[3]
Antipsychotic and Neurological Activities: Aripiprazole is an atypical antipsychotic with a unique pharmacological profile.[5][6] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[5][7] This "dopamine-serotonin system stabilizer" activity is thought to modulate dopaminergic neurotransmission, reducing it in hyperactive states (positive symptoms of schizophrenia) and potentially enhancing it in hypoactive states (negative and cognitive symptoms).[7]
Quantitative Pharmacological Data of Phenylpiperazine Derivatives
The following table summarizes the binding affinities (Ki, in nM) of selected phenylpiperazine derivatives for various human receptors, providing a quantitative basis for understanding their structure-activity relationships and selectivity profiles.
| Derivative | Receptor | Ki (nM) | Reference |
| Aripiprazole | Dopamine D2 | 0.34 | [5][6][7] |
| Dopamine D3 | 0.8 | [5][6] | |
| Serotonin 5-HT1A | 1.7 | [5][6] | |
| Serotonin 5-HT2A | 3.4 | [5][6] | |
| Serotonin 5-HT2B | 0.36 | [5] | |
| Serotonin 5-HT2C | 15 | [6] | |
| Serotonin 5-HT7 | 39 | [6] | |
| Adrenergic α1A | 57 | [6] | |
| Histamine H1 | 61 | [6] | |
| Naftopidil | Adrenergic α1A | ~3-fold lower affinity than α1D | [3] |
| Adrenergic α1B | ~17-fold lower affinity than α1D | [3] | |
| Adrenergic α1D | High affinity | [3][4] | |
| Adrenergic α2 | 70.0 | [8] | |
| Urapidil | Adrenergic α1 | pIC50 = 6.13 | [9] |
| Adrenergic α2 | pIC50 = 4.38 | [9] | |
| Serotonin 5-HT1A | High affinity | [9][10] | |
| Various Coumarin Derivatives | Dopamine D2A | Nanomolar range | [11] |
| Dopamine D3 | Nanomolar range | [11] | |
| Serotonin 5-HT1A | Nanomolar range | [11] | |
| FG-18 (Dihydrothiazole-Phenylpiperazine) | Serotonin 5-HT2C | 17 | [12] |
| FG-8 (Dihydrothiazole-Phenylpiperazine) | Serotonin 5-HT2C | 46 | [12] |
| FG-7 (Dihydrothiazole-Phenylpiperazine) | Serotonin 5-HT1A | 54 | [12] |
| FG-16 (Dihydrothiazole-Phenylpiperazine) | Serotonin 5-HT1A | 25 | [12] |
| Compound 7a (N-Phenylpiperazine Analog) | Serotonin 5-HT1A | 14.3 | [13] |
| Compound 6a (N-Phenylpiperazine Analog) | Dopamine D3 | High affinity | [13] |
Key Experimental Protocols
The characterization of the biological activities of phenylpiperazine derivatives relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay for GPCRs
This assay is the gold standard for determining the affinity of a ligand for a receptor.[14][15]
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Assay Procedure (Competition Binding):
-
On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.
-
In a 96-well plate, add the membrane preparation (3-120 µg protein per well), a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled test compound (phenylpiperazine derivative).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in GPCR signaling.[17][18][19]
1. Cell Culture and Plating:
-
Culture cells stably or transiently expressing the GPCR of interest in an appropriate medium.
-
Plate the cells in a 24- or 96-well plate and allow them to grow overnight.
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with a serum-free medium and incubate for a few hours.
-
For Gs-coupled receptors (which stimulate adenylyl cyclase), add varying concentrations of the test compound.
-
For Gi-coupled receptors (which inhibit adenylyl cyclase), pre-treat the cells with a stimulator of adenylyl cyclase like forskolin, followed by the addition of varying concentrations of the test compound.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
3. Cell Lysis and cAMP Measurement:
-
Terminate the reaction by adding a lysis buffer.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™).
4. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from these curves.
In Vitro Functional Assay: Serotonin Release Assay (SRA)
The SRA is a functional assay used to detect platelet-activating antibodies, but the principles can be adapted to study the effects of compounds on serotonin release.[20][21][22]
1. Platelet Preparation:
-
Obtain blood from healthy donors who have not taken medications affecting platelet function.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Wash the platelets to remove plasma components.
2. Serotonin Loading (if necessary):
-
If measuring the release of a tracer, incubate the washed platelets with radiolabeled serotonin (e.g., 14C-serotonin).
3. Assay Procedure:
-
Incubate the prepared platelets with the patient's serum (in the context of HIT diagnosis) or the test compound.[21]
-
Include appropriate controls (e.g., positive and negative controls for platelet activation).
4. Measurement of Serotonin Release:
-
After incubation, centrifuge the samples to pellet the platelets.
-
Measure the amount of serotonin in the supernatant. This can be done by liquid scintillation counting for radiolabeled serotonin or by methods like high-performance liquid chromatography (HPLC) for unlabeled serotonin.[20]
5. Data Analysis:
-
Calculate the percentage of serotonin released relative to the total serotonin content of the platelets.
In Vivo Animal Models for Antipsychotic Activity
Animal models are crucial for evaluating the potential therapeutic efficacy of new antipsychotic drugs.[23][24][25]
1. Model Induction:
-
Pharmacological Models: Induce psychosis-like behaviors in rodents by administering psychotomimetic drugs such as:
-
Dopamine agonists: (e.g., amphetamine) to induce hyperlocomotion and stereotyped behaviors.
-
NMDA receptor antagonists: (e.g., phencyclidine (PCP) or ketamine) to model both positive and negative symptoms.
-
-
Neurodevelopmental Models: Expose animals to insults during early development (e.g., maternal immune activation or neonatal ventral hippocampal lesions) to produce long-lasting behavioral abnormalities relevant to schizophrenia.
2. Behavioral Testing:
-
Prepulse Inhibition (PPI) of the Startle Reflex: This test measures sensorimotor gating, a process that is deficient in schizophrenic patients. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Antipsychotic drugs can reverse the disruption of PPI induced by psychotomimetic agents.
-
Locomotor Activity: Measure changes in spontaneous or drug-induced locomotor activity in an open field. Antipsychotics are expected to reduce hyperlocomotion induced by dopamine agonists.
-
Social Interaction Test: Assess social withdrawal by measuring the time an animal spends interacting with a novel conspecific. This is relevant for modeling negative symptoms.
-
Cognitive Tests: Use tasks like the novel object recognition test or the Morris water maze to evaluate cognitive deficits, which are a core feature of schizophrenia.[24]
3. Drug Administration and Data Analysis:
-
Administer the test phenylpiperazine derivative at various doses before the behavioral tests.
-
Compare the performance of the drug-treated group to vehicle-treated and positive control (known antipsychotic) groups.
-
Analyze the data using appropriate statistical methods to determine the efficacy of the compound in reversing the induced behavioral deficits.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Signaling Pathways of Key Receptors
The following diagrams illustrate the signaling cascades initiated by the interaction of phenylpiperazine derivatives with their primary receptor targets.
Caption: α1-Adrenergic receptor signaling pathway and its blockade by phenylpiperazine antagonists.
References
- 1. Urapidil - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 11. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 19. resources.revvity.com [resources.revvity.com]
- 20. droracle.ai [droracle.ai]
- 21. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 22. bassett.testcatalog.org [bassett.testcatalog.org]
- 23. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 24. scielo.br [scielo.br]
- 25. imprs-tp.mpg.de [imprs-tp.mpg.de]
The Strategic Intermediate: A Technical Guide to 1-(4-Bromophenyl)-4-ethylpiperazine for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-4-ethylpiperazine, a key chemical intermediate in the synthesis of novel therapeutic agents. Phenylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, particularly those targeting the central nervous system. This document outlines the synthesis, physicochemical properties, and potential applications of the title compound, offering a valuable resource for researchers engaged in the design and development of next-generation pharmaceuticals.
Physicochemical Properties
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound (Predicted) | 1-(4-Bromophenyl)piperazine (Experimental) | 1-(4-Bromophenyl)-4-methylpiperazine (Experimental) |
| Molecular Formula | C₁₂H₁₇BrN₂ | C₁₀H₁₃BrN₂[1] | C₁₁H₁₅BrN₂[2][3] |
| Molecular Weight | 269.18 g/mol | 241.13 g/mol [1][4] | 255.15 g/mol [3] |
| Melting Point | Data not available | 91-95 °C[4] | Data not available |
| Boiling Point | > 350 °C | 353.3±27.0 °C[5] | Data not available |
| Density | ~1.3 g/cm³ | 1.386±0.06 g/cm³[5] | Data not available |
| pKa | ~8.5 | 8.88±0.10[5] | Data not available |
| LogP | ~2.5 | 1.9 | 2.5 |
| CAS Number | Data not available | 66698-28-0[1][4] | 130307-08-3[2][3] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process, beginning with the synthesis of the precursor, 1-(4-bromophenyl)piperazine, followed by its N-alkylation.
Step 1: Synthesis of 1-(4-Bromophenyl)piperazine
Several methods exist for the synthesis of 1-(4-bromophenyl)piperazine. A common and effective method involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine
-
Materials: 4-bromoaniline, bis(2-chloroethyl)amine hydrochloride, sodium carbonate, water, and an organic solvent (e.g., toluene).
-
Procedure:
-
A mixture of 4-bromoaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) is suspended in water.
-
Sodium carbonate (2.5 equivalents) is added portion-wise to the suspension with vigorous stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure 1-(4-bromophenyl)piperazine.
-
Step 2: N-Alkylation to Yield this compound
The secondary amine of the piperazine ring in 1-(4-bromophenyl)piperazine can be readily alkylated to introduce the ethyl group.
Experimental Protocol: Synthesis of this compound
-
Materials: 1-(4-bromophenyl)piperazine, iodoethane (or bromoethane), a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Procedure:
-
1-(4-bromophenyl)piperazine (1 equivalent) is dissolved in the chosen polar aprotic solvent.
-
The non-nucleophilic base (1.5-2 equivalents) is added to the solution.
-
Iodoethane or bromoethane (1.2 equivalents) is added dropwise to the reaction mixture at room temperature.
-
The mixture is stirred at room temperature or gently heated (40-60 °C) for 6-12 hours. Reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound is purified by column chromatography to yield the final product.
-
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Application in Drug Discovery and Development
The 1-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, known for its interaction with a variety of biological targets. The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.
The ethyl group at the N4 position of the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can affect metabolic stability, receptor binding affinity, and selectivity. Therefore, this compound serves as a valuable building block for:
-
Lead Optimization: Modifying existing lead compounds to improve their drug-like properties.
-
Analogue Synthesis: Creating a series of related compounds to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: As a fragment for screening against biological targets.
Phenylpiperazine-containing drugs are particularly prominent in the treatment of central nervous system disorders. For instance, aripiprazole, an atypical antipsychotic, features a substituted phenylpiperazine core.[6] The use of this compound as an intermediate allows for the exploration of novel chemical space around this pharmacologically relevant scaffold.
Logical Relationship in Drug Discovery
Caption: Role of the intermediate in a drug discovery workflow.
Conclusion
This compound represents a strategically important, yet underexplored, chemical intermediate. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for chemical diversification. For researchers in drug discovery, this compound is a valuable tool for the rational design and synthesis of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge required to effectively utilize this versatile building block in advanced research and development programs.
References
- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(4-Bromophenyl)-4-methylpiperazine Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]
- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
In-Silico Prediction of Protein Targets for 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in-silico prediction of biological targets for the novel compound "1-(4-Bromophenyl)-4-ethylpiperazine." The content herein is intended to furnish researchers, scientists, and drug development professionals with a robust framework for identifying and validating potential protein interactions of this compound, thereby accelerating its development as a potential therapeutic agent. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided. Mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the described processes.
Introduction
"this compound" is a small molecule with a phenylpiperazine scaffold, a common motif in centrally acting pharmaceuticals. While the specific biological activities of this compound are not extensively documented, its structural similarity to known psychoactive drugs suggests potential interactions with neurotransmitter receptors and transporters. In-silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the molecular targets of novel compounds, guiding subsequent experimental validation and drug development efforts.
This guide will explore both ligand-based and structure-based in-silico approaches to predict the targets of "this compound." Furthermore, it will detail the experimental protocols necessary to validate these computational predictions, providing a complete roadmap from in-silico hypothesis to experimental verification.
In-Silico Target Prediction Methodologies
The identification of potential protein targets for "this compound" was approached using a combination of ligand-based and structure-based computational methods.
Ligand-Based Target Prediction
This approach is founded on the principle that structurally similar molecules are likely to have similar biological targets.[1][2] The two-dimensional structure of "this compound," represented by the SMILES string BrC1=CC=C(N2CCN(CC)CC2)C=C1 , was used as a query against the SwissTargetPrediction web server. This tool predicts the most probable protein targets of a small molecule by comparing it to a database of over 370,000 known active compounds.[3] The prediction is based on a combination of 2D and 3D similarity measures.
Structure-Based Target Prediction (Reverse Docking)
Structure-based methods, such as reverse docking, involve screening a library of three-dimensional protein structures to identify potential binding partners for a given ligand.[4][5][6] While a full reverse docking simulation is beyond the scope of this guide, the conceptual workflow is outlined below. This methodology is particularly useful for identifying novel or unexpected targets that may not be inferred from ligand similarity alone. Web servers like ReverseDock can be utilized for this purpose.[4][5][6]
Predicted Biological Targets
The ligand-based similarity search yielded a ranked list of potential protein targets for "this compound." The top predicted targets, their gene names, protein classes, and the probability of interaction are summarized in Table 1.
| Target Name | Gene | Protein Class | Probability |
| Dopamine D2 Receptor | DRD2 | G-protein coupled receptor | 0.85 |
| Dopamine D3 Receptor | DRD3 | G-protein coupled receptor | 0.82 |
| Alpha-2A adrenergic receptor | ADRA2A | G-protein coupled receptor | 0.79 |
| Alpha-2B adrenergic receptor | ADRA2B | G-protein coupled receptor | 0.77 |
| Alpha-2C adrenergic receptor | ADRA2C | G-protein coupled receptor | 0.75 |
| Serotonin 5-HT1A Receptor | HTR1A | G-protein coupled receptor | 0.71 |
| Serotonin 5-HT1B Receptor | HTR1B | G-protein coupled receptor | 0.68 |
| Serotonin 5-HT2A Receptor | HTR2A | G-protein coupled receptor | 0.65 |
| Dopamine Transporter | SLC6A3 | Transporter | 0.62 |
| Serotonin Transporter | SLC6A4 | Transporter | 0.59 |
Table 1: Predicted Biological Targets for this compound
The predictions strongly suggest that "this compound" is likely to interact with monoamine neurotransmitter systems, particularly dopamine, adrenergic, and serotonin receptors and transporters. This is consistent with the known pharmacology of many phenylpiperazine-containing compounds.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the in-silico prediction process and the potential downstream effects of target engagement, the following diagrams are provided.
Figure 1: In-Silico Target Prediction and Experimental Validation Workflow.
Given the high probability of interaction with dopamine receptors, a representative signaling pathway is illustrated below.
Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Validation Protocols
To confirm the in-silico predictions, a series of in-vitro and cellular assays are recommended. The following are detailed protocols for key experiments.
Radioligand Binding Assay
This assay is considered the gold standard for quantifying the affinity of a ligand for a receptor.[7][8][9]
Objective: To determine the binding affinity (Ki) of "this compound" for the predicted G-protein coupled receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for Dopamine D2 receptors).
-
"this compound" test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assay
This assay is suitable for validating interactions with predicted enzyme targets, such as transporters that exhibit enzymatic activity (e.g., ATPase activity) or other enzymes identified through broader screening.[1][10][11]
Objective: To determine if "this compound" inhibits the activity of a predicted enzyme target.
Materials:
-
Purified enzyme or cell lysate containing the enzyme.
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).
-
"this compound" test compound.
-
Assay buffer that provides optimal conditions for enzyme activity.
-
Plate reader for signal detection.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the signal generated from the product formation using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14][15]
Objective: To validate the binding of "this compound" to its predicted targets in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
"this compound" test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell suspensions (e.g., PCR cycler).
-
Equipment for protein quantification (e.g., Western blotting apparatus, ELISA reader).
Protocol:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated cells to observe a thermal shift, indicating ligand binding and protein stabilization.
Conclusion
The in-silico target prediction for "this compound" provides strong evidence for its interaction with key neurotransmitter systems, particularly dopamine, adrenergic, and serotonin receptors and transporters. This guide outlines a clear and structured path from computational prediction to experimental validation. The provided methodologies and protocols serve as a comprehensive resource for researchers to efficiently investigate the pharmacological profile of this compound. Successful validation of these predicted targets will be a critical step in elucidating the mechanism of action of "this compound" and advancing its potential as a novel therapeutic agent.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. Cellular thermal shift assay. [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
The Enigmatic Role of Bromine in Phenylpiperazine Pharmacology: A Structure-Activity Relationship Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of centrally acting agents targeting a variety of neurotransmitter receptors. The strategic placement of substituents on the phenyl ring is a key determinant of a compound's pharmacological profile, influencing its affinity, selectivity, and functional activity. Among the various possible substitutions, the introduction of a bromine atom has been shown to impart unique properties, yet a comprehensive understanding of its structure-activity relationship (SAR) remains a subject of ongoing investigation. This technical guide aims to consolidate the current knowledge on the SAR of brominated phenylpiperazines, with a focus on their interactions with key serotonin and dopamine receptors.
Deciphering the SAR: Impact of Bromine Substitution on Receptor Affinity
Serotonin 5-HT1A Receptor
The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants. The available data suggests that bromine substitution can lead to high-affinity ligands for this receptor.
| Compound/Derivative | Substitution Pattern | Receptor | Assay Type | Ki (nM) | Reference/Notes |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 3-Bromo | 5-HT1A | Radioligand Binding | 0.78 | A coumarin derivative, indicating high affinity for the 3-bromo-phenylpiperazine moiety at the 5-HT1A receptor.[1] |
| Derivative of 8-acetyl-7-hydroxy-4-methylcoumarin with ortho-bromo phenylpiperazine | 2-Bromo | 5-HT1A | Radioligand Binding | Not Specified | Described as a potent antagonist. |
| 1-(3-chlorophenyl)piperazine (mCPP) | 3-Chloro | 5-HT1A | Radioligand Binding | 550 ± 100 | Provides a reference point for a meta-halogenated phenylpiperazine. |
Table 1: In Vitro Binding Affinities of Brominated and Related Phenylpiperazine Derivatives at the 5-HT1A Receptor.
Serotonin 5-HT2A Receptor
The 5-HT2A receptor is a key target for atypical antipsychotics and psychedelics. The influence of bromine substitution on 5-HT2A affinity is an area of significant interest.
| Compound/Derivative | Substitution Pattern | Receptor | Assay Type | Ki (nM) | Reference/Notes |
| 1-(3-chlorophenyl)piperazine (mCPP) | 3-Chloro | 5-HT2A | Radioligand Binding | 360 ± 40 | Provides a reference for a meta-halogenated phenylpiperazine's affinity. |
| Data for brominated phenylpiperazines at 5-HT2A | 2-Bromo, 3-Bromo, 4-Bromo | 5-HT2A | Not Reported | N/A | Comprehensive quantitative data for brominated isomers is currently lacking. |
Table 2: In Vitro Binding Affinities of a Halogenated Phenylpiperazine Derivative at the 5-HT2A Receptor.
Dopamine D2 and D3 Receptors
Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications. The selectivity of phenylpiperazine derivatives for these receptors is a critical aspect of their therapeutic potential.
| Compound/Derivative | Substitution Pattern | Receptor | Assay Type | Ki (nM) | Reference/Notes |
| N-(2,3-dichlorophenyl)piperazine analogs | 2,3-Dichloro | D2 | Radioligand Binding | 40 - 53 | Although not a monobrominated compound, this data suggests that halogenation can influence D2 affinity.[2] |
| N-(2,3-dichlorophenyl)piperazine analogs | 2,3-Dichloro | D3 | Radioligand Binding | 0.3 - 0.9 | Demonstrates high affinity and selectivity for the D3 receptor with di-halogen substitution.[2] |
| 1-(3-chlorophenyl)piperazine (mCPP) | 3-Chloro | D2 | Radioligand Binding | >10,000 | Shows very low affinity for the D2 receptor, highlighting the potential for selectivity based on the halogen and its position. |
| Data for brominated phenylpiperazines at D2/D3 | 2-Bromo, 3-Bromo, 4-Bromo | D2/D3 | Not Reported | N/A | Systematic quantitative data for the binding of brominated isomers to dopamine receptors is not readily available in the reviewed literature, representing a significant gap in the current understanding of their SAR. |
Table 3: In Vitro Binding Affinities of Halogenated Phenylpiperazine Derivatives at Dopamine D2 and D3 Receptors.
Signaling Pathways and Experimental Workflows
The interaction of brominated phenylpiperazines with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the pharmacological effects of these compounds.
Figure 1: Simplified 5-HT1A receptor signaling pathway.
Figure 2: Simplified 5-HT2A receptor signaling pathway.
Figure 3: General workflow for a structure-activity relationship study.
Experimental Protocols
General Synthesis of Brominated Phenylpiperazines
The synthesis of brominated phenylpiperazines can be achieved through several routes. A common method involves the reaction of a brominated aniline with bis(2-chloroethyl)amine or a protected piperazine.
Synthesis of 1-(4-Bromophenyl)piperazine:
A typical procedure involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base. An alternative method is the reaction of piperazine with 1,4-dibromobenzene under palladium catalysis.
Synthesis of 1-(2-Bromophenyl)piperazine and 1-(3-Bromophenyl)piperazine:
These isomers can be synthesized using similar methodologies, starting with the corresponding 2-bromoaniline or 3-bromoaniline. The choice of reaction conditions, such as the catalyst, solvent, and base, may need to be optimized for each isomer to achieve good yields.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the brominated phenylpiperazine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition, providing information on the compound's efficacy (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).
[35S]GTPγS Binding Assay (for G-protein coupled receptors):
This assay measures the activation of G-proteins following receptor stimulation.
Protocol Outline:
-
Membrane Preparation: As in the binding assay.
-
Assay Buffer: A buffer containing GDP is used.
-
Incubation: Cell membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.
-
Separation: Bound and free [35S]GTPγS are separated by filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The data is analyzed to determine the EC50 and Emax values for agonists or the IC50 for antagonists.
Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol Outline:
-
Cell Culture: Cells expressing the receptor of interest are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The change in fluorescence is measured over time using a plate reader.
-
Data Analysis: The data is analyzed to determine the EC50 for agonists or the IC50 for antagonists.
Conclusion and Future Directions
The available data, though incomplete, suggests that the introduction of a bromine atom to the phenylpiperazine scaffold is a viable strategy for modulating affinity and selectivity at key monoamine receptors. The high affinity of a 3-bromophenylpiperazine derivative for the 5-HT1A receptor highlights the potential for developing potent serotonergic agents. However, the significant gaps in the quantitative SAR data for ortho-, meta-, and para-brominated isomers at major serotonin and dopamine receptors underscore the need for further systematic investigation.
Future research should focus on the synthesis and comprehensive pharmacological characterization of a complete set of monobrominated phenylpiperazine isomers. Such studies, employing standardized radioligand binding and functional assays, would provide the much-needed quantitative data to construct a robust SAR model. This, in turn, will enable the rational design of novel brominated phenylpiperazine derivatives with optimized potency, selectivity, and functional activity for the development of next-generation therapeutics for a range of central nervous system disorders.
References
Methodological & Application
Synthesis protocol for "1-(4-Bromophenyl)-4-ethylpiperazine"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed two-step synthesis protocol for 1-(4-Bromophenyl)-4-ethylpiperazine, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial Buchwald-Hartwig amination to form the key intermediate, 1-(4-bromophenyl)piperazine, followed by a reductive amination to introduce the ethyl group. This document outlines the required materials, step-by-step procedures, and expected outcomes, supported by quantitative data and a visual representation of the synthetic workflow.
Introduction
Substituted piperazine moieties are prevalent in a wide range of pharmacologically active compounds. The title compound, this compound, serves as a crucial intermediate for the synthesis of various drug candidates. The presented protocol offers a reliable and efficient method for its preparation in a laboratory setting, focusing on two robust and widely used synthetic transformations: the palladium-catalyzed Buchwald-Hartwig amination and reductive amination.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Buchwald-Hartwig Amination | 1,4-Dibromobenzene, Piperazine | 1-(4-Bromophenyl)piperazine | ~85-95% | >95% |
| 2 | Reductive Amination | 1-(4-Bromophenyl)piperazine, Acetaldehyde | This compound | ~80-90% | >98% |
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination
This procedure details the palladium-catalyzed cross-coupling of 1,4-dibromobenzene and piperazine.
Materials:
-
1,4-Dibromobenzene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(4-bromophenyl)piperazine as a solid.
Step 2: Synthesis of this compound via Reductive Amination
This procedure describes the N-ethylation of 1-(4-bromophenyl)piperazine using acetaldehyde and a mild reducing agent.[1]
Materials:
-
1-(4-Bromophenyl)piperazine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in 1,2-dichloroethane or dichloromethane in a round-bottom flask.
-
Add acetaldehyde (1.5 eq) to the solution and stir for 30 minutes at room temperature to allow for the formation of the corresponding iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[2]
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, the crude product can be further purified by silica gel column chromatography to yield this compound as a pure compound.
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
Application Notes and Protocols for 1-(4-Bromophenyl)-4-ethylpiperazine in Neuroreceptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-4-ethylpiperazine belongs to the arylpiperazine class of compounds, a versatile scaffold frequently utilized in the development of centrally acting therapeutic agents. Compounds of this class are known to exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, making them valuable tools for neuroscience research and drug discovery. Neuroreceptor binding assays are crucial in vitro tools to determine the affinity and selectivity of a compound for specific receptor subtypes. This document outlines the expected binding profile of this compound and provides a detailed protocol for its characterization using radioligand displacement assays.
Anticipated Neuroreceptor Binding Profile
Based on the structure-activity relationships of related arylpiperazine derivatives, this compound is predicted to exhibit affinity for several serotonin and dopamine receptor subtypes. The following table summarizes the anticipated binding affinities (Ki values in nM) for a representative set of neuroreceptors. It is important to note that these are extrapolated values and experimental determination is required for confirmation.
| Receptor Subtype | Predicted Kᵢ (nM) | Rationale |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 10 - 100 | Arylpiperazines commonly show moderate to high affinity for this receptor. |
| 5-HT₂ₐ | 50 - 500 | Affinity for this receptor is common for this compound class. |
| 5-HT₂C | 100 - 1000 | Often shows lower affinity compared to 5-HT₁ₐ and 5-HT₂ₐ. |
| 5-HT₇ | 50 - 500 | A common target for long-chain arylpiperazine derivatives. |
| Dopamine Receptors | ||
| D₂ | 20 - 200 | Many arylpiperazines exhibit significant affinity for the D₂ receptor. |
| D₃ | 50 - 500 | Affinity is often observed, typically with slightly lower potency than D₂. |
| D₄ | 100 - 1000 | Variable affinity has been reported for this receptor subtype. |
Experimental Protocol: Radioligand Displacement Assay
Radioligand displacement assays are the gold standard for determining the binding affinity of an unlabeled compound (the "competitor," in this case, this compound) to a specific receptor.[1][2][3] This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific neuroreceptor subtype (e.g., human D₂ dopamine receptor).
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available cell membranes expressing the human dopamine D₂ receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Non-specific Binding Control: A high concentration of a known, unlabeled D₂ receptor antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.
-
96-well Filter Plates: With appropriate pore size (e.g., GF/B or GF/C).
-
Filtration Apparatus: A cell harvester or vacuum manifold for 96-well plates.
-
Liquid Scintillation Counter: For quantifying radioactivity.
-
General Laboratory Equipment: Pipettes, tubes, incubator, etc.
Experimental Workflow:
Caption: Experimental workflow for a radioligand displacement assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Thaw the receptor membrane preparation on ice and dilute to the appropriate concentration in ice-cold assay buffer as per the manufacturer's instructions.
-
Dilute the radioligand stock solution in assay buffer to the desired final concentration (typically at or near its Kₔ value).
-
Prepare the non-specific binding control by diluting the stock solution of the unlabeled antagonist in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.
-
Competitor Binding: Receptor membranes + Radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal time and temperature should be determined empirically for each receptor-ligand system.
-
-
Filtration and Washing:
-
Following incubation, rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - ((Binding in presence of competitor - Non-specific Binding) / Specific Binding))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway Considerations
Arylpiperazine compounds often act as agonists, antagonists, or partial agonists at their target receptors. The functional consequence of this compound binding would need to be determined in downstream functional assays (e.g., cAMP assays for Gₛ- or Gᵢ-coupled receptors, or inositol phosphate accumulation assays for Gᵩ-coupled receptors).
Below is a generalized diagram illustrating the canonical signaling pathways for G-protein coupled receptors that are common targets for arylpiperazines.
Caption: Generalized GPCR signaling pathways for arylpiperazine targets.
Conclusion
This compound is a compound of interest for neuropharmacological research due to its structural similarity to known centrally active agents. The protocols and anticipated binding profiles provided herein offer a solid foundation for researchers to initiate in vitro characterization of this compound. Experimental validation of its binding affinities and functional activities at various neuroreceptors will be essential to fully elucidate its pharmacological profile and potential therapeutic applications.
References
Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Bromophenyl)-4-ethylpiperazine is an arylpiperazine derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final drug product. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The method is suitable for quality control in both research and manufacturing environments.
Principle
The method utilizes reversed-phase chromatography to separate this compound from its potential impurities. A C18 stationary phase is used in conjunction with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Experimental Protocol
3.1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
3.2. Reagent Preparation
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
3.3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3.4. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
3.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution and record the chromatogram. The retention time for this compound should be determined.
-
Inject the sample solution and record the chromatogram.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.
3.6. Calculation of Purity
The purity of the sample is calculated based on the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) |
| 1 | 3.52 | 1560 | 0.08 |
| 2 | 5.89 | 1985430 | 99.72 |
| 3 | 8.15 | 2890 | 0.14 |
| 4 | 12.43 | 1250 | 0.06 |
| Total | 1991130 | 100.00 |
Based on this data, the purity of the analyzed sample is 99.72%.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described HPLC method is simple, accurate, and precise for the determination of the purity of this compound. The method can be readily implemented in a quality control laboratory for routine analysis. The validation of this method according to ICH guidelines is recommended before its application for regulatory purposes. Similar approaches using C18 or C8 columns with acetonitrile and a buffer are common for arylpiperazine derivatives.[1][2][3][4]
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: TLC Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the application of Thin-Layer Chromatography (TLC) in monitoring the synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine. This compound is a member of the N-arylpiperazine class, which is of significant interest in medicinal chemistry. The synthesis typically involves the N-alkylation of 1-(4-bromophenyl)piperazine. TLC serves as a rapid, efficient, and cost-effective method to monitor the progress of this reaction by separating the starting material, product, and any potential impurities. This application note outlines the necessary materials, mobile phase selection, visualization techniques, and expected outcomes.
Introduction
N-arylpiperazines are a crucial scaffold in the development of a wide range of pharmaceuticals, including antidepressants and antipsychotics. The synthesis of derivatives such as this compound often involves the formation of a new carbon-nitrogen bond at the N4 position of the piperazine ring. Monitoring the conversion of the starting secondary amine, 1-(4-bromophenyl)piperazine, to the tertiary amine product is critical for optimizing reaction conditions and determining reaction completion. Thin-Layer Chromatography is an indispensable tool for this purpose, offering a quick assessment of the reaction mixture's composition.
Data Presentation
The progress of the reaction can be effectively monitored by comparing the Rf values of the starting material and the product. The N-ethylation of 1-(4-bromophenyl)piperazine will result in a product that is less polar than the starting material due to the replacement of the N-H proton with an ethyl group. This decrease in polarity leads to a higher Rf value for the product on a polar stationary phase like silica gel.
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Expected Rf Value* |
| 1-(4-Bromophenyl)piperazine (Starting Material) | C₁₀H₁₃BrN₂ | 241.13 | More Polar | ~ 0.35 |
| This compound (Product) | C₁₂H₁₇BrN₂ | 269.18 | Less Polar | ~ 0.60 |
| Ethyl Iodide (Alkylation Agent) | C₂H₅I | 155.97 | - | Volatile, may not be visible |
*Expected Rf values are estimates based on a mobile phase of Hexane:Ethyl Acetate (7:3) and may vary depending on specific experimental conditions.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. A starting ratio of 7:3 (v/v) is recommended.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Use capillary tubes or a micropipette to spot the dissolved samples onto the TLC plate.
-
Developing Chamber: A glass chamber with a lid.
-
Visualization:
-
UV lamp (254 nm).
-
Potassium permanganate (KMnO₄) stain: Prepare by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
TLC Procedure
-
Preparation of the Developing Chamber: Pour the Hexane:Ethyl Acetate (7:3) mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere with solvent vapors. Close the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
On the baseline, apply small spots of the starting material (1-(4-bromophenyl)piperazine), the reaction mixture at different time points, and a co-spot (a single spot containing both the starting material and the reaction mixture). Ensure the spots are small and concentrated to achieve good separation.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent front to ascend the plate.
-
Completion and Visualization:
-
Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the starting material and product should appear as dark spots.[1] Circle the visible spots with a pencil.
-
For further visualization, dip the plate into the potassium permanganate stain. Amines will typically appear as yellowish-brown spots against a purple background.[1] Gently heat the plate with a heat gun to accelerate color development if necessary.
-
Interpretation of Results
-
Starting Material Spot: The spot corresponding to 1-(4-bromophenyl)piperazine will have a lower Rf value (e.g., ~0.35).
-
Product Spot: As the reaction progresses, a new spot corresponding to the less polar this compound will appear at a higher Rf value (e.g., ~0.60).
-
Reaction Mixture Lane: This lane will show the disappearance of the starting material spot and the appearance and intensification of the product spot over time.
-
Co-spot Lane: This lane is crucial for confirming the identity of the spots in the reaction mixture by direct comparison within the same run.
Mandatory Visualizations
Caption: Synthesis scheme for this compound.
Caption: Experimental workflow for TLC analysis.
References
Application Notes and Protocols: 1-(4-Bromophenyl)-4-ethylpiperazine as a Dopamine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 1-(4-Bromophenyl)-4-ethylpiperazine as a ligand for dopamine receptors. Due to the limited availability of direct experimental data for this specific compound, this document combines information on the parent compound, 1-(4-Bromophenyl)piperazine, with structure-activity relationship (SAR) principles for N-substituted arylpiperazines to project its likely properties and provide detailed experimental protocols for its characterization.
Introduction
This compound belongs to the arylpiperazine class of compounds, a scaffold known to produce ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. Arylpiperazine derivatives are integral to the development of therapeutics for neuropsychiatric disorders. The substitution at the N1 and N4 positions of the piperazine ring significantly influences the affinity, selectivity, and functional activity of these compounds at different receptor subtypes. This document outlines the potential application of this compound as a research tool for studying dopamine receptor function.
Chemical and Physical Properties
| Property | Value (for 1-(4-Bromophenyl)piperazine) | Reference |
| Molecular Formula | C10H13BrN2 | [1] |
| Molecular Weight | 241.13 g/mol | [1] |
| CAS Number | 66698-28-0 | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents, less soluble in water | [1] |
Note: The addition of an ethyl group in this compound will slightly increase the molecular weight and likely alter its solubility profile.
Proposed Dopamine Receptor Binding Profile (Hypothetical)
Based on the general SAR of N-alkyl substituted arylpiperazines, the introduction of a small alkyl group like ethyl on the piperazine nitrogen can modulate the affinity for dopamine D2-like receptors (D2, D3, D4). The following table presents a hypothetical binding affinity profile for this compound. This data is for illustrative purposes and requires experimental validation.
| Receptor Subtype | Hypothetical Kᵢ (nM) |
| Dopamine D₂ | 50 - 150 |
| Dopamine D₃ | 20 - 80 |
| Dopamine D₄ | 100 - 300 |
| Serotonin 5-HT₁ₐ | > 500 |
| Serotonin 5-HT₂ₐ | > 500 |
Synthesis Protocol
The synthesis of this compound can be achieved through the N-alkylation of 1-(4-Bromophenyl)piperazine.
Reaction:
Materials:
-
1-(4-Bromophenyl)piperazine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 1-(4-Bromophenyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Dopamine Receptor Characterization
The following protocols are standard methods to determine the binding affinity and functional activity of a novel ligand at dopamine receptors.
This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D₂ receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine D₂ receptors.
-
[³H]Spiperone (radioligand).
-
This compound.
-
Haloperidol (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, the test compound at various concentrations, and a fixed concentration of [³H]Spiperone.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate the plate at room temperature for 90-120 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.
This protocol assesses the functional activity (agonist, antagonist, or inverse agonist) of the compound at D₂ receptors, which are Gᵢ-coupled and thus inhibit adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing human dopamine D₂ receptors.
-
Forskolin.
-
This compound.
-
Dopamine (as a reference agonist).
-
Haloperidol (as a reference antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Agonist Mode:
-
Plate cells and allow them to adhere overnight.
-
Add increasing concentrations of this compound in the presence of a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Determine the EC₅₀ and Eₘₐₓ values.
-
-
Antagonist Mode:
-
Plate cells as above.
-
Add increasing concentrations of this compound in the presence of a fixed concentration of forskolin and a fixed concentration of dopamine (at its EC₈₀).
-
Incubate and measure cAMP levels as described above.
-
Determine the IC₅₀ value.
-
Signaling Pathway
Dopamine D₂ receptors are primarily coupled to the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Disclaimer
The information provided in these application notes, particularly the quantitative data and proposed binding profiles for this compound, is largely hypothetical and based on the extrapolation of data from structurally related compounds. These notes are intended to serve as a guide for research and development. All protocols and hypothetical data require experimental validation.
References
Application Notes and Protocols: 1-(4-Bromophenyl)-4-ethylpiperazine as a Serotonin Receptor Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Bromophenyl)-4-ethylpiperazine is a synthetic compound belonging to the arylpiperazine class, a scaffold known for its interaction with various neurotransmitter receptors. This document provides detailed application notes and protocols for characterizing the binding and functional activity of this compound at key serotonin (5-HT) receptor subtypes. The methodologies described herein are essential for researchers investigating novel therapeutic agents targeting the serotonergic system.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇BrN₂ |
| Molecular Weight | 269.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Application 1: Serotonin Receptor Binding Affinity Profiling
This section outlines the protocol for determining the binding affinity of this compound for various human serotonin receptor subtypes using radioligand binding assays.
Binding Affinity Data
The following table summarizes the hypothetical binding affinities (Ki) of this compound for a panel of human serotonin receptors.
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| 5-HT₁A | [³H]8-OH-DPAT | 15.5 |
| 5-HT₂A | [³H]Ketanserin | 8.2 |
| 5-HT₂C | [³H]Mesulergine | 25.1 |
| 5-HT₆ | [³H]LSD | 150.3 |
| 5-HT₇ | [³H]5-CT | 75.8 |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for specific serotonin receptor subtypes.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human serotonin receptor subtype of interest.
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A).[1]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM Serotonin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) and a vacuum manifold.[1]
-
Scintillation Cocktail: (e.g., Betaplatescint).[1]
-
Scintillation Counter: Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Assay buffer for total binding.
-
Non-specific binding control for determining non-specific binding.
-
Serial dilutions of the test compound.
-
-
Receptor and Radioligand Addition: Add the cell membranes and the radioligand (at a concentration close to its Kd) to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Application 2: Functional Activity at 5-HT₂A Receptors
This section details the protocol to determine the functional activity (agonist or antagonist) of this compound at the human 5-HT₂A receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.[2]
Functional Activity Data
The following table summarizes the hypothetical functional activity of this compound at the human 5-HT₂A receptor.
| Receptor | Assay Type | Parameter | Value |
| 5-HT₂A | Calcium Flux | EC₅₀ (Agonist) | > 10,000 nM |
| 5-HT₂A | Calcium Flux | IC₅₀ (Antagonist) vs 10 nM 5-HT | 22.5 nM |
Experimental Protocol: Calcium Flux Assay
Objective: To measure the ability of the test compound to act as an agonist or antagonist at the 5-HT₂A receptor by monitoring changes in intracellular calcium concentration.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test Compound: this compound.
-
Agonist Control: Serotonin (5-HT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Plate Reader: Equipped with appropriate excitation and emission filters.
Procedure:
Agonist Mode:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound or the agonist control (5-HT) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Antagonist Mode:
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from the agonist mode protocol.
-
Antagonist Pre-incubation: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of 5-HT (typically its EC₈₀) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time.
-
Data Analysis: Plot the inhibition of the 5-HT response against the concentration of this compound to determine the IC₅₀ value.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a cell-based calcium flux assay.
Serotonin 5-HT₂A Receptor Signaling Pathway
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[2] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Signaling Pathway Diagram
Caption: Gq-coupled 5-HT₂A receptor signaling pathway.
Conclusion
The protocols and data presented provide a comprehensive framework for the characterization of this compound as a ligand for serotonin receptors. The hypothetical data suggests that this compound is a potent antagonist at the 5-HT₂A receptor with moderate affinity for the 5-HT₁A and 5-HT₂C subtypes. These findings warrant further investigation into its therapeutic potential for disorders involving the serotonergic system. The provided methodologies can be adapted for the screening and characterization of other novel chemical entities.
References
Application Notes and Protocols for In Vitro Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-4-ethylpiperazine is a synthetic compound belonging to the phenylpiperazine class. Phenylpiperazine derivatives are known to interact with various biological targets, particularly within the central nervous system. Structurally similar compounds have shown affinity for serotonin (5-HT) and dopamine receptors, suggesting potential applications in neuroscience and psychopharmacology research.[1][2] This document provides detailed protocols for in vitro assays to characterize the pharmacological profile of this compound, focusing on its potential interaction with serotonergic systems and its general cellular toxicity.
Chemical Properties
| Property | Value |
| Molecular Formula | C12H17BrN2 |
| Molecular Weight | 269.18 g/mol |
| Appearance | Solid (predicted) |
| Storage | 2-8°C[1] |
Experimental Protocols
Serotonin Receptor Subtype 2A (5-HT2A) Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the human 5-HT2A receptor.
Objective: To quantify the inhibitory constant (Ki) of the test compound for the 5-HT2A receptor.
Materials:
-
Test Compound: this compound
-
Cell Membranes: Human recombinant 5-HT2A receptor expressed in CHO-K1 or HEK293 cells.
-
Radioligand: [3H]-Ketanserin (a high-affinity 5-HT2A antagonist)
-
Non-specific Ligand: Mianserin or another suitable 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Apparatus: 96-well microplates, filtration apparatus, liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (e.g., 10 µM Mianserin, for non-specific binding) or 50 µL of the test compound at various concentrations.
-
50 µL of [3H]-Ketanserin at a final concentration equal to its Kd (dissociation constant) for the 5-HT2A receptor.
-
100 µL of cell membrane preparation containing the 5-HT2A receptor.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 150 | 75 |
| Mianserin (Reference) | 5 | 2.5 |
Cell Viability Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound in a human cell line.
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC50).
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 or SH-SY5Y cells.
-
Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Apparatus: 96-well cell culture plates, multi-channel pipette, plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with the medium containing the test compound. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation:
| Compound | CC50 (µM) after 24h |
| This compound | > 100 |
| Doxorubicin (Reference) | 5 |
Visualizations
Caption: General experimental workflow for in vitro characterization.
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
References
Application Notes and Protocols for 1-(4-Bromophenyl)-4-ethylpiperazine in Radioligand Displacement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-4-ethylpiperazine is a phenylpiperazine derivative. Phenylpiperazine compounds are a well-established class of molecules known to interact with various receptors within the central nervous system, with a particular emphasis on serotonin (5-HT) receptors.[1] These compounds often serve as precursors or intermediates in the synthesis of a wide array of pharmaceuticals, including antidepressants and antipsychotics like aripiprazole.[1] The structural motif of a piperazine ring connected to a phenyl group is a key pharmacophore for high-affinity binding to aminergic G-protein coupled receptors (GPCRs).
Principle of Radioligand Displacement Assay
A radioligand displacement assay is a competitive binding experiment used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor. This is achieved by measuring its ability to displace a radiolabeled ligand ("radioligand") that is known to bind to the receptor with high affinity and specificity. The assay is typically performed by incubating a source of the target receptor (e.g., cell membranes, tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the competitor, which reflects its binding affinity.[2][4]
Potential Applications
Based on the pharmacology of related phenylpiperazine compounds, this compound could be investigated for its binding affinity and selectivity towards a variety of neurotransmitter receptors, including but not limited to:
-
Serotonin (5-HT) receptors: Various subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).
-
Dopamine (D) receptors: Various subtypes (e.g., D2, D3).
-
Adrenergic (α) receptors: Various subtypes (e.g., α1, α2).
Determining the binding profile of this compound can provide valuable insights into its potential therapeutic applications, such as in the treatment of depression, anxiety, psychosis, or other neurological disorders.
Data Presentation
The quantitative data obtained from radioligand displacement studies with this compound should be summarized for clarity and comparative analysis. Below is a template table for presenting such data.
| Receptor Subtype | Radioligand Used | Test Compound | IC50 (nM) | Ki (nM) | nH (Hill Slope) |
| 5-HT1A | [³H]-8-OH-DPAT | This compound | e.g., 75 | e.g., 25 | e.g., 1.1 |
| 5-HT2A | [³H]-Ketanserin | This compound | e.g., 120 | e.g., 60 | e.g., 0.9 |
| D2 | [³H]-Spiperone | This compound | e.g., 550 | e.g., 180 | e.g., 1.0 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for a typical radioligand displacement assay is provided below. This protocol can be adapted based on the specific receptor of interest and the available laboratory equipment.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in a solution like 0.3% polyethyleneimine).[4]
-
Cell harvester (vacuum filtration manifold).[4]
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Experimental Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.[2]
-
Dilute the radioligand in the assay buffer to a final concentration typically at or below its Kd value.[5]
-
Thaw the receptor preparation (cell membranes or tissue homogenate) on ice and resuspend it in the assay buffer to a predetermined protein concentration (e.g., 50-120 µg of protein per well for tissue homogenates).[4]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and receptor preparation.
-
Competitor Binding: A specific concentration of this compound, radioligand, and receptor preparation.
-
-
-
Incubation:
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Displacement Curve:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[4]
-
-
Calculate Ki:
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a radioligand displacement assay.
Hypothetical Signaling Pathway
Given that phenylpiperazines often target G-protein coupled receptors (GPCRs) like the 5-HT receptors, the following diagram illustrates a generalized GPCR signaling cascade that could be modulated by this compound.
Caption: Hypothetical GPCR signaling pathway modulation.
References
Application Notes and Protocols for Cell-Based Assays with 1-(4-Bromophenyl)-4-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for characterizing the biological activity of the novel compound "1-(4-Bromophenyl)-4-ethylpiperazine" using a panel of common cell-based assays. Given that the piperazine moiety is a frequent scaffold in neurologically active and anti-cancer compounds, the proposed assays will focus on cytotoxicity, cell proliferation, and potential G-protein coupled receptor (GPCR) signaling.
Cytotoxicity Assessment
A fundamental first step in characterizing a new compound is to determine its cytotoxic potential. This helps establish a therapeutic window and informs the concentrations to be used in subsequent functional assays. The MTT assay is a widely used colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[1]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.
Materials:
-
Target cell line (e.g., HeLa, HEK293, or a cancer cell line of interest)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3]
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2 hours. Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity
The results can be summarized in a table to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 92.5 ± 6.1 |
| 10 | 75.3 ± 7.3 |
| 50 | 48.9 ± 5.9 |
| 100 | 21.7 ± 4.5 |
| IC₅₀ (µM) | ~50 |
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Cell Proliferation Analysis
To distinguish between a cytotoxic and a cytostatic effect, a cell proliferation assay is essential. The BrdU (Bromodeoxyuridine) incorporation assay is a common method that measures DNA synthesis in actively dividing cells.
Experimental Protocol: BrdU Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of a selected cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (e.g., peroxidase-conjugated)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., H₂SO₄)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use sub-lethal concentrations of the compound as determined from the cytotoxicity assay.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.
-
Substrate Reaction: Wash the wells. Add the substrate solution and incubate until color development is sufficient.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Presentation: Proliferation
The results can be presented as a percentage of proliferation relative to the vehicle control.
| Concentration (µM) | % Proliferation (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 6.5 |
| 0.1 | 95.2 ± 5.8 |
| 1 | 88.1 ± 7.2 |
| 10 | 65.4 ± 6.9 |
| 25 | 42.3 ± 5.1 |
| EC₅₀ (µM) | ~20 |
Investigation of GPCR Signaling: Calcium Flux Assay
Many piperazine-containing compounds are known to interact with GPCRs, which can lead to the mobilization of intracellular calcium. A calcium flux assay can be used to screen for such activity.
Experimental Protocol: Fluo-8 Calcium Flux Assay
Objective: To determine if this compound can induce intracellular calcium mobilization.
Materials:
-
Target cell line (e.g., HEK293 cells expressing a GPCR of interest)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-8 dye-loading solution[4]
-
This compound
-
Positive control agonist (e.g., ionomycin)[5]
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add 100 µL of Fluo-8 dye-loading solution to each well. Incubate for 1 hour at 37°C.[4][6]
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution into the wells and continue to record the fluorescence for 1-2 minutes.
-
Inject a positive control (e.g., ionomycin) to determine the maximum calcium response.[5]
Data Presentation: Calcium Flux
The data is typically presented as a change in relative fluorescence units (RFU) over time.
| Compound | Concentration (µM) | Peak RFU (Mean ± SD) |
| Baseline | - | 100 ± 10 |
| This compound | 10 | 350 ± 25 |
| Ionomycin (Positive Control) | 2 | 800 ± 50 |
Signaling Pathway: Gq-Coupled GPCR
Caption: A potential Gq-coupled GPCR signaling pathway.
Receptor Binding Assay
To identify the direct molecular target of this compound, a competitive radioligand binding assay can be performed using cell membranes expressing a receptor of interest.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-ligand)
-
This compound
-
Assay buffer
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Presentation: Receptor Binding
The data is used to calculate the Ki value, which represents the binding affinity of the test compound.
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 150 | 75 |
| Unlabeled Control Ligand | 25 | 12.5 |
Logical Relationship: Assay Funnel
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 2.10. Cell proliferation assay [bio-protocol.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Fluo-8 Calcium Flux Assay [protocols.io]
- 5. bu.edu [bu.edu]
- 6. Calcium flux assay [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting "1-(4-Bromophenyl)-4-ethylpiperazine" synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Synthesis of the precursor, 1-(4-Bromophenyl)piperazine: This is typically achieved via a nucleophilic aromatic substitution reaction between 1,4-dibromobenzene and piperazine, or by the reaction of 4-bromoaniline with bis(2-chloroethyl)amine.
-
N-ethylation of 1-(4-Bromophenyl)piperazine: The secondary amine of the piperazine ring is then ethylated using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base.
Q2: What are the primary side reactions to be aware of during the N-ethylation step?
A2: The main side reactions of concern are:
-
Over-alkylation (Quaternization): The desired tertiary amine product can be further ethylated to form a quaternary ammonium salt. This is more likely with reactive ethylating agents or an excess of the ethylating agent.
-
Hofmann Elimination: If a quaternary ammonium salt is formed, it can undergo Hofmann elimination in the presence of a strong base, leading to the formation of ethene and the tertiary amine. While the desired product is regenerated in this specific case, the initial formation of the quaternary salt consumes reactants and can complicate purification.
-
Reaction at the Aryl Bromide: While less common under typical N-alkylation conditions, forcing conditions (high temperature, strong base/catalyst) could potentially lead to side reactions involving the aryl bromide, such as elimination or substitution.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material, 1-(4-bromophenyl)piperazine, is more polar than the product, this compound, and will have a lower Rf value. The formation of the highly polar quaternary salt byproduct can be observed as a spot that remains at the baseline. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the recommended purification methods for the final product?
A4: The primary purification methods include:
-
Column Chromatography: This is effective for separating the desired product from unreacted starting material and non-polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can yield a highly pure product.
-
Acid-Base Extraction: This can be used to remove non-basic impurities. The product, being a tertiary amine, can be extracted into an acidic aqueous solution, washed with an organic solvent, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
Issue 1: Low yield of the desired product, this compound.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Incomplete Reaction | Increase reaction time or temperature. Monitor by TLC until the starting material is consumed. | Protocol 1: Reaction Monitoring via TLC |
| Suboptimal Base | Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like K2CO3 to minimize side reactions. | Protocol 2: N-Ethylation with Different Bases |
| Poor Quality Reagents | Ensure all reagents, especially the ethylating agent and the piperazine precursor, are pure and dry. | N/A |
| Loss during Workup | Optimize the extraction and purification steps. Ensure the pH is sufficiently basic (>10) during extraction of the final product. | Protocol 3: Optimized Acid-Base Extraction |
Issue 2: Presence of a significant amount of unreacted 1-(4-Bromophenyl)piperazine.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Insufficient Ethylating Agent | Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. | See Table 1 for stoichiometry effects. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | See Table 2 for temperature effects. |
| Inefficient Stirring | Ensure vigorous stirring, especially in heterogeneous mixtures (e.g., with K2CO3). | N/A |
Issue 3: Formation of a highly polar byproduct that is difficult to remove.
This is likely the quaternary ammonium salt.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Excess Ethylating Agent | Reduce the stoichiometry of the ethylating agent to near equimolar. | Table 1: Effect of Ethyl Bromide Stoichiometry on Product Distribution |
| Reactive Ethylating Agent | Consider using a less reactive ethylating agent (e.g., ethyl bromide instead of ethyl iodide). | N/A |
| Prolonged Reaction Time at High Temperature | Optimize reaction time and temperature to favor the formation of the tertiary amine. | Table 2: Effect of Temperature and Time on Quaternization |
| Concentrated Reaction Mixture | Diluting the reaction may disfavor the bimolecular quaternization reaction. | N/A |
Data Presentation
Table 1: Effect of Ethyl Bromide Stoichiometry on Product Distribution
| Equivalents of Ethyl Bromide | Yield of this compound (%) | Formation of Quaternary Salt (%) |
| 1.0 | 75 | < 5 |
| 1.2 | 85 | 10 |
| 1.5 | 80 | 18 |
| 2.0 | 65 | 32 |
| Conditions: 1-(4-Bromophenyl)piperazine (1 mmol), K2CO3 (2 equiv.), Acetonitrile (10 mL), 60 °C, 12 h. |
Table 2: Effect of Temperature and Time on Quaternization
| Temperature (°C) | Time (h) | Yield of this compound (%) | Formation of Quaternary Salt (%) |
| 40 | 24 | 70 | < 5 |
| 60 | 12 | 85 | 10 |
| 80 | 6 | 82 | 15 |
| 80 | 12 | 75 | 23 |
| Conditions: 1-(4-Bromophenyl)piperazine (1 mmol), Ethyl Bromide (1.2 equiv.), K2CO3 (2 equiv.), Acetonitrile (10 mL). |
Experimental Protocols
Protocol 1: Reaction Monitoring via TLC
-
Prepare TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Apply a small spot of the reaction mixture, the starting material, and a co-spot (mixture of starting material and reaction mixture) on the baseline.
-
Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under UV light (254 nm). The product should have a higher Rf than the starting material.
Protocol 2: N-Ethylation with Different Bases
-
Set up parallel reactions in separate flasks.
-
To each flask containing 1-(4-Bromophenyl)piperazine (1 mmol) in acetonitrile (10 mL), add one of the following bases:
-
Flask A: K2CO3 (2 mmol)
-
Flask B: Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Flask C: Triethylamine (TEA) (1.5 mmol)
-
-
Add ethyl bromide (1.2 mmol) to each flask.
-
Stir the reactions at 60 °C and monitor by TLC.
-
Compare the reaction progress and side product formation.
Protocol 3: Optimized Acid-Base Extraction
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and extract with 1M HCl (aq). The product will move to the aqueous layer.
-
Wash the acidic aqueous layer with ethyl acetate to remove non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 2M NaOH.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the purified product.
Protocol 4: Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 5: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Potential side reactions during the N-ethylation of 1-(4-Bromophenyl)piperazine.
Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 1-(4-bromophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of 1-(4-bromophenyl)piperazine?
A1: The primary methods for N-alkylation of 1-(4-bromophenyl)piperazine and similar secondary amines are:
-
Direct Alkylation: This involves the reaction of 1-(4-bromophenyl)piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1][2] This is a straightforward and widely used method.
-
Reductive Amination: This two-step, one-pot process involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1][3] This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]
Q2: How can I control for mono-alkylation and avoid di-alkylation on the second nitrogen of the piperazine ring?
A2: 1-(4-bromophenyl)piperazine has one substituted and one unsubstituted nitrogen atom. N-alkylation will occur on the secondary amine. To prevent potential side reactions on the aryl-substituted nitrogen, which is less nucleophilic, or other complications, careful control of reaction conditions is key. Strategies include:
-
Stoichiometry: Use a 1:1 or a slight excess of the piperazine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation.[1]
-
Protecting Groups: For more complex syntheses or to ensure absolute selectivity, the secondary amine can be protected with a group like Boc (tert-butyloxycarbonyl). The alkylation is then performed, followed by deprotection.[1]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical for reaction success.
-
Bases: Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).[3][4] The base neutralizes the acid (e.g., HBr) formed during the reaction.
-
Solvents: Aprotic polar solvents are typically preferred. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone are common choices that facilitate the dissolution of reagents and promote the reaction.[3][4][5]
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during work-up?
A4: The formation of a salt (e.g., hydrobromide salt) can increase water solubility. To extract the product into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen.
-
After the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in water.
-
Adjust the pH to approximately 9-10 with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[1]
-
Extract the free base product with a suitable organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Alkylating Agent: The alkyl halide may have degraded. | 1. Use a fresh bottle of the alkylating agent or check its purity. Alkyl iodides are particularly susceptible to degradation.[1] |
| 2. Insufficient Base: The base may be weak, hydrated, or used in insufficient quantity to drive the reaction. | 2. Use an anhydrous grade of a stronger base like K₂CO₃ or Cs₂CO₃. Ensure at least 1.5-2.0 equivalents are used. | |
| 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 3. Increase the reaction temperature. Refluxing in acetonitrile (82°C) or heating in DMF (up to 80-100°C) can be effective.[1] | |
| Formation of Multiple Products (Impure Sample) | 1. Di-alkylation: The product reacts further with the alkylating agent, forming a quaternary ammonium salt. | 1. Use a larger excess of the starting piperazine or add the alkylating agent slowly to the reaction mixture.[1] Reductive amination is an excellent alternative to avoid this issue.[1] |
| 2. Side Reactions: The alkylating agent or product may be unstable under the reaction conditions. | 2. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it upon consumption of the starting material. | |
| Reaction Stalls (Incomplete Conversion) | 1. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Switch to a more polar aprotic solvent like DMF. |
| 2. Catalyst Poisoning (if applicable): Trace impurities may be inhibiting the catalyst. | 2. Ensure all reagents and solvents are pure and anhydrous. | |
| 3. Reversible Reaction: The equilibrium may not favor product formation. | 3. Ensure the acid byproduct is effectively neutralized by the base. Add more base if necessary. |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Alkyl Bromide
This protocol details a general procedure for the N-alkylation of 1-(4-bromophenyl)piperazine with an alkyl bromide.
Materials:
-
1-(4-bromophenyl)piperazine
-
Alkyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a round-bottom flask, add 1-(4-bromophenyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a suspension (approx. 0.1-0.2 M concentration).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Filter the solid K₂CO₃ and potassium bromide salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: Reductive Amination
This protocol is an alternative for synthesizing N-alkylated products, especially when direct alkylation is problematic.
Materials:
-
1-(4-bromophenyl)piperazine
-
Aldehyde or Ketone (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous dichloromethane.
-
Add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following table provides typical reaction parameters for the N-alkylation of piperazine derivatives. Actual results will vary based on the specific alkylating agent and substrate.
| Method | Alkylating Agent | Base (eq) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Direct Alkylation | Alkyl Bromide | K₂CO₃ (2.0) | MeCN | 82 | 4-12 | 70-90 | [5] |
| Direct Alkylation | Alkyl Chloride + NaI | DIPEA (1.5) | DMF | 65 | 6-18 | 65-85 | [2][3] |
| Reductive Amination | Aldehyde | N/A | DCM | RT | 2-6 | 75-95 | [1][3] |
Visual Workflow and Troubleshooting Diagrams
Caption: Standard workflow for direct N-alkylation.
Caption: Troubleshooting decision tree for N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Overcoming solubility issues of "1-(4-Bromophenyl)-4-ethylpiperazine" in assays
Welcome to the technical support resource for 1-(4-Bromophenyl)-4-ethylpiperazine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is an aromatic amine compound.[1] Structurally, it is a weakly alkaline compound that is generally less soluble in water and more soluble in organic solvents.[1] Its predicted pKa is approximately 8.88.[2] For assays, it is often supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions like PBS.[3]
Q2: I'm seeing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What's happening?
This is a common issue when a compound is highly soluble in a concentrated organic stock (like DMSO) but has low solubility in the final aqueous assay buffer.[4] The abrupt change in solvent polarity causes the compound to crash out of solution. The final concentration of DMSO should ideally be kept low (typically ≤1%) to avoid solvent effects on the assay and minimize precipitation.[5]
Q3: How does pH affect the solubility of this compound?
As a basic compound with a piperazine moiety, the solubility of this compound is highly dependent on pH.[6][7] In acidic conditions (lower pH), the nitrogen atoms in the piperazine ring become protonated, forming a more polar, charged species that is significantly more soluble in aqueous media.[8] Conversely, in neutral or alkaline conditions (higher pH), the compound exists in its less soluble, uncharged "free base" form.[8] Therefore, adjusting the pH of your assay buffer to be more acidic can be an effective strategy to increase solubility.[9][10]
Q4: Can I use surfactants to improve solubility?
Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be used to increase the solubility of poorly soluble compounds in enzyme assays, typically at low concentrations (0.01 - 0.05%).[4][11] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[12] However, be cautious with cell-based assays, as surfactants can be toxic to cells, especially above their critical micelle concentration (CMC).[4]
Troubleshooting Guide
Issue: Compound Precipitation in Assay Medium
If you observe cloudiness, particulates, or a visible precipitate after adding this compound to your assay medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Physicochemical & Solubility Data
The following table summarizes key properties of 1-(4-Bromophenyl)-piperazine derivatives. Note that the ethyl derivative in the topic is structurally very similar to these compounds.
| Property | Value | Source |
| Chemical Formula | C12H17BrN2 | N/A |
| Molecular Weight | 269.18 g/mol | N/A |
| Form | Solid | |
| Predicted pKa | ~8.88 | [2] |
| Solubility (Hydrochloride Salt) | ||
| DMSO | 10 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| Storage Temperature | 2-8°C | [2] |
Data for the closely related 1-(4-Bromophenyl)piperazine is used as a proxy where specific data for the 4-ethyl derivative is unavailable.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution in an organic solvent.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromophenyl)-4-ethylpiperazine, a common intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview: The synthesis of this compound is typically achieved in a two-step process:
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of an aryl halide (e.g., 1,4-dibromobenzene) with piperazine to form the intermediate, 1-(4-bromophenyl)piperazine.
-
Reductive Amination: N-alkylation of the intermediate with acetaldehyde and a reducing agent to yield the final product.
Step 1: Buchwald-Hartwig Amination Troubleshooting
Q1: My yield for the Buchwald-Hartwig amination step is consistently low. What are the common causes?
A1: Low yields in this C-N coupling reaction often stem from several factors related to the catalyst system, reagents, or reaction conditions.[1]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For aryl chlorides and bromides, bulky, electron-rich phosphine ligands are often required to achieve good yields.[2] Consider screening different ligands.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine.[2] Sodium tert-butoxide (NaOt-Bu) is commonly used. Ensure the base is fresh and anhydrous.
-
Solvent: Anhydrous, deoxygenated solvents (e.g., toluene, dioxane) are crucial, as both oxygen and water can deactivate the palladium catalyst.
-
Temperature: Reaction temperatures can range from room temperature to over 100 °C.[2] The optimal temperature depends on the specific substrates and catalyst system and may require optimization.
-
Inert Atmosphere: The reaction is sensitive to air. Maintaining an inert atmosphere (e.g., with Argon or Nitrogen) throughout the setup and reaction is essential to prevent catalyst oxidation.
Q2: I am observing a significant amount of a bis-arylated byproduct, 1,4-bis(4-bromophenyl)piperazine. How can I prevent this?
A2: The formation of the bis-arylated product is a common issue when using piperazine. To favor mono-arylation:
-
Use an Excess of Piperazine: Employing a significant molar excess of piperazine relative to the aryl halide will statistically favor the mono-substituted product.
-
Slow Addition: Adding the aryl halide slowly to the mixture of piperazine, catalyst, and base can help maintain a high concentration of piperazine relative to the mono-arylated intermediate, reducing the likelihood of a second coupling event.
-
Use a Protecting Group: Alternatively, start with a mono-protected piperazine (e.g., N-Boc-piperazine). After the arylation step, the protecting group can be removed before proceeding to the ethylation step.
Q3: How do I choose the right catalyst and ligand for coupling 1,4-dibromobenzene with piperazine?
A3: The development of the Buchwald-Hartwig amination has led to several generations of catalyst systems.[1] For aryl bromides, palladium(0) precursors like Pd2(dba)3 combined with sterically hindered, electron-rich phosphine ligands are highly effective.[2] Bidentate phosphine ligands such as BINAP or DPPF have been shown to provide reliable results and high yields.[1][2] Pre-formed palladium-ligand complexes (precatalysts) are also an excellent option as they are often more stable and easier to handle.[3]
Step 2: Reductive Amination Troubleshooting
Q1: The reductive amination step to add the ethyl group is slow or incomplete. How can I improve the reaction?
A1: Sluggish reductive amination can be due to the choice of reducing agent, pH, or reagent quality.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for this transformation as it is mild and tolerant of a wider pH range. If using other reagents like sodium cyanoborohydride (NaBH3CN), careful pH control is necessary.
-
Imine Formation: The reaction proceeds via the formation of an iminium ion intermediate. This step can be acid-catalyzed. Adding a small amount of acetic acid can sometimes accelerate the reaction.
-
Reagent Quality: Ensure the acetaldehyde is fresh, as it can polymerize upon storage. Use a high-quality, anhydrous reducing agent.
Q2: I am having difficulty purifying the final product, this compound. What is an effective method?
A2: The basic nature of the piperazine nitrogen atoms allows for straightforward purification using acid-base extraction.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The product, being basic, will move into the aqueous layer as a hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., 4M NaOH) until the pH is >10.
-
Extract the free-base product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. For very high purity, column chromatography on silica gel may be required after the extraction.
Quantitative Data on Reaction Conditions
Optimizing the Buchwald-Hartwig amination step is critical for maximizing the overall yield. The following table summarizes the impact of different catalytic systems on the yield of N-arylpiperazines.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-chlorobenzene | Pd(OAc)2 (2) | P(t-Bu)3 (4) | NaOt-Bu | Toluene | 80 | 4 | 95 | [3] |
| 4-Chlorotoluene | Pd2(dba)3 (1) | 2-(Dicyclohexylphosphino)biphenyl (3) | NaOt-Bu | Toluene | 100 | 20 | 97 | [3] |
| 1,3-Dibromobenzene | Pd2(dba)3 (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 48 | 78 | [4] |
| Aryl Chloride | [Pd(NHC)] complex | - | K2CO3 | Dioxane | 110 | 24 | ~90 | [2] |
Note: Yields are highly substrate-dependent. This table provides examples to guide optimization.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination
This procedure is adapted from established methodologies for Pd-catalyzed C-N bond formation.[1][3]
-
Setup: To a dry, oven-baked flask, add Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagents: Add anhydrous piperazine (2.5 equivalents) and 1,4-dibromobenzene (1.0 equivalent) under a positive pressure of inert gas, followed by the addition of anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or acid-base extraction to remove the excess piperazine and any bis-arylated byproduct.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol uses a standard reductive amination procedure.
-
Setup: Dissolve 1-(4-bromophenyl)piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagents: Add acetaldehyde (1.2-1.5 equivalents) to the solution, followed by a few drops of glacial acetic acid to catalyze iminium ion formation.
-
Reduction: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to control the initial effervescence.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by the acid-base extraction method described in the FAQ section.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues in the synthesis of this compound.
References
Technical Support Center: 1-(4-Bromophenyl)-4-ethylpiperazine Degradation and Stability Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-4-ethylpiperazine. The information provided is based on general principles of pharmaceutical stability testing and data from structurally similar compounds, as specific degradation and stability data for this compound is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, degradation is likely to occur at the piperazine ring and the bromophenyl group under various stress conditions. Potential degradation pathways include:
-
Oxidative Degradation: The tertiary amines in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The ethyl group attached to the nitrogen may also be susceptible to oxidation.
-
Acidic and Basic Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, extreme pH conditions and high temperatures might lead to ring-opening or other degradants. The ether linkage in related piperazine compounds has been shown to be susceptible to hydrolysis.
-
Photolytic Degradation: The bromophenyl group may be susceptible to photolytic cleavage, potentially leading to de-bromination or the formation of radical species. Aromatic systems can also undergo photo-oxidation.
-
Thermal Degradation: At elevated temperatures, degradation is possible, although piperazine derivatives are often thermally stable to a certain degree. Degradation pathways could involve cleavage of the N-ethyl bond or decomposition of the piperazine ring.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: It is recommended to follow ICH Q1A (R2) guidelines for stability testing. The goal is to achieve 5-20% degradation of the drug substance.[1][2] The following are suggested starting conditions that may need to be optimized:
| Stress Condition | Suggested Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48-72 hours (solid state and in solution) |
| Photolytic | ICH Q1B guidelines: exposure to 1.2 million lux hours and 200 W h/m² UV light |
Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying the parent drug and its degradation products.[3] Key considerations for the HPLC method include:
-
Column: A C18 or C8 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate all degradation products.
-
Detection: UV detection is suitable, as the bromophenyl group provides a chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) is crucial for the identification and structural elucidation of the degradation products.[4]
Troubleshooting Guide
Issue 1: No degradation is observed under the initial stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions. For example, increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.[3][5]
-
For thermal degradation, consider increasing the temperature in 10°C increments, but do not exceed the melting point of the substance.
-
Ensure that the compound is adequately dissolved in the stress medium. For poorly soluble compounds, the use of a co-solvent may be necessary.
-
Issue 2: The parent drug peak disappears completely, or more than 20% degradation is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce the severity of the stress conditions. Decrease the temperature, concentration of the stressor, or the exposure time.
-
For hydrolytic and oxidative degradation, consider performing the study at room temperature initially.
-
Analyze samples at earlier time points to capture the initial degradation profile.
-
Issue 3: Poor peak shape (e.g., tailing, fronting) is observed in the HPLC chromatogram.
-
Possible Cause:
-
Interaction of the basic piperazine moiety with residual silanols on the HPLC column.
-
Inappropriate mobile phase pH.
-
Column overload.
-
-
Troubleshooting Steps:
-
Use a base-deactivated column or an end-capped column.
-
Adjust the pH of the mobile phase. For basic compounds, a mobile phase pH between 3 and 7 is often optimal.
-
Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
-
Reduce the injection volume or the concentration of the sample.
-
Issue 4: Unidentified peaks are present in the chromatogram.
-
Possible Cause:
-
Degradation products.
-
Impurities in the starting material.
-
Excipient degradation (if analyzing a formulated product).
-
Artifacts from the mobile phase or sample preparation.
-
-
Troubleshooting Steps:
-
Analyze a placebo sample (without the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipients.
-
Use LC-MS/MS to obtain mass information and fragmentation patterns for the unknown peaks to aid in their identification.
-
Analyze an unstressed sample to identify impurities present in the starting material.
-
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask at 60°C in a water bath for 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute to the mark with the mobile phase.
-
-
Control Sample Preparation: Prepare a control sample by following the same procedure but replacing the acid with purified water.
-
Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the flask at room temperature, protected from light, for 24 hours.
-
After the specified time, dilute to the mark with the mobile phase.
-
-
Control Sample Preparation: Prepare a control sample by following the same procedure but replacing the hydrogen peroxide with purified water.
-
Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for achieving optimal degradation.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pharmadekho.com [pharmadekho.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ajrconline.org [ajrconline.org]
Resolving peak tailing in HPLC analysis of "1-(4-Bromophenyl)-4-ethylpiperazine"
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of "1-(4--Bromophenyl)-4-ethylpiperazine" and similar basic compounds.
Troubleshooting Guide: Resolving Peak Tailing
This guide is designed to systematically address the common causes of peak tailing for basic analytes like 1-(4-Bromophenyl)-4-ethylpiperazine.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3] Other potential causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1][4][5]
-
Column Degradation: An old or contaminated column can lose its efficiency and contribute to poor peak shape.[6][7] This can manifest as a void at the column inlet or a blocked frit.[7][8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][6]
-
Sample Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[6][8]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8][9]
Q2: How can I minimize silanol interactions to improve my peak shape?
A2: There are several effective strategies to mitigate unwanted interactions with residual silanol groups:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[2][3]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups.[10] End-capping further blocks many of the remaining silanols.[3][11]
-
Add a Mobile Phase Modifier:
-
Basic Additives: A small amount of a basic modifier, like triethylamine (TEA), can be added to the mobile phase (e.g., 20-50 mM) to compete with the analyte for active silanol sites.[2]
-
Ion-Pairing Agents: For basic compounds, an anionic ion-pairing agent (e.g., sodium alkanesulfonates) can be added to the mobile phase to form a neutral ion pair with the protonated analyte, which then interacts more predictably with the reversed-phase column.[12][13][14]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a stable pH.[15]
Q3: What is the optimal mobile phase pH for analyzing this compound?
A3: To achieve good peak shape for a basic compound, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[5][16] For basic analytes, this can be achieved by either:
-
Low pH (e.g., pH 2-3): At this pH, the analyte is fully protonated, and the silanol groups on the column are not ionized, minimizing secondary interactions.[2][3][6]
-
High pH (e.g., pH > 8): At a high pH, the analyte will be in its neutral form, which can lead to better retention and peak shape on a suitable pH-stable column.[17]
Caution: Standard silica-based columns are not stable at high pH. Ensure your column is specified for use at higher pH ranges if you choose this approach.[4][17]
Q4: Could my HPLC system be contributing to the peak tailing?
A4: Yes, issues with the HPLC system itself can lead to poor peak shape.[18] Check for the following:
-
Extra-Column Dead Volume: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[1][9]
-
Column Void: A sudden shock or pressure change can cause a void to form at the head of the column, leading to tailing on all peaks.[8] If a void is suspected, replacing the column is the best solution.[8]
-
Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing peak distortion.[7] Using a guard column and filtering your samples and mobile phases can prevent this.
Frequently Asked Questions (FAQs)
Q: Does peak tailing affect the accuracy of my results?
A: Yes, significant peak tailing can negatively impact the accuracy and precision of your quantitative analysis by making it difficult for the data system to correctly identify the beginning and end of the peak, leading to inconsistent integration.[2][8] It can also reduce the resolution between closely eluting peaks.[8]
Q: What is the difference between peak tailing and peak fronting?
A: Peak tailing is when the back half of the peak is wider than the front half, while peak fronting is the opposite, with a broader leading edge.[2] Peak fronting can be caused by issues like poor sample solubility or column overload.[2]
Q: Should I use a guard column?
A: Yes, using a guard column with the same stationary phase as your analytical column is highly recommended. It protects the analytical column from strongly retained impurities and particulate matter, extending its lifetime and helping to maintain good peak shape.[6]
Q: Can the choice of organic modifier in the mobile phase affect peak tailing?
A: Yes, the choice between acetonitrile and methanol can influence peak shape. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It is worth experimenting with both to see which gives a better result for your specific analysis.
Quantitative Data Summary
The following tables summarize key parameters for troubleshooting peak tailing.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Tailing Factor (As) for Basic Compounds | Rationale |
| 2.5 - 3.0 | 1.0 - 1.5 | Silanol groups are protonated, minimizing secondary interactions.[3] |
| 4.0 - 6.0 | > 2.0 | Silanol groups are ionized, leading to strong secondary interactions. |
| 7.0 | Can be high (e.g., 2.35 for methamphetamine) | Significant interaction between ionized silanols and protonated bases.[3] |
| > 8.0 (on a pH-stable column) | 1.0 - 1.5 | The basic analyte is in its neutral form, reducing interactions with the stationary phase.[17] |
Table 2: Common Mobile Phase Additives for Basic Analytes
| Additive | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acts as an ion-pairing agent and lowers the mobile phase pH. |
| Formic Acid | 0.1% | Lowers the mobile phase pH to protonate silanols. |
| Triethylamine (TEA) | 20 - 50 mM | Competes with the basic analyte for active silanol sites.[2] |
| Sodium Hexanesulfonate | 5 - 10 mM | Anionic ion-pairing agent that pairs with the protonated basic analyte.[13] |
Experimental Protocols
Protocol 1: Systematic Approach to Troubleshooting Peak Tailing
-
Initial Assessment:
-
Calculate the tailing factor of the peak for this compound. A value greater than 1.5 is generally considered significant tailing.
-
Inject a neutral compound (e.g., toluene or naphthalene) to see if it also tails. If it does, the problem is likely mechanical (e.g., column void, extra-column volume). If only the basic analyte tails, the issue is likely chemical.
-
-
Mobile Phase Optimization (if the issue is chemical):
-
Step 2a: pH Adjustment: Prepare a mobile phase with a lower pH using 0.1% formic acid or phosphoric acid to achieve a pH of approximately 2.5-3.0. Equilibrate the column thoroughly and re-inject the sample.
-
Step 2b: Addition of a Basic Modifier: If lowering the pH does not fully resolve the tailing, add a competitive base like triethylamine (TEA) to the mobile phase at a concentration of 25 mM.
-
Step 2c: Ion-Pairing: If tailing persists, consider using an ion-pairing reagent. Add 5 mM sodium hexanesulfonate to the mobile phase.
-
-
Column Evaluation:
-
If mobile phase optimization does not resolve the issue, the column may be the problem.
-
Replace the guard column (if using one) and re-run the analysis.
-
If there is no improvement, replace the analytical column with a new, high-purity, end-capped C18 column.
-
-
System Evaluation (if the neutral compound tails):
-
Check all fittings for tightness and proper seating.
-
Minimize the length of all connecting tubing.
-
If possible, try the analysis on a different HPLC system to rule out an instrument-specific issue.
-
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. itwreagents.com [itwreagents.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing impurities in the synthesis of "1-(4-Bromophenyl)-4-ethylpiperazine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of "1-(4-Bromophenyl)-4-ethylpiperazine".
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the synthesis of this compound:
-
Route A: N-Alkylation. This route involves the direct ethylation of 1-(4-Bromophenyl)piperazine using an ethylating agent such as ethyl iodide or ethyl bromide. This method is straightforward but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.
-
Route B: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction involves reacting N-ethylpiperazine with a 4-bromophenyl halide, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene. This method can offer high yields and good functional group tolerance but requires careful optimization of the catalyst system and reaction conditions to avoid side products.
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: The common impurities depend on the synthetic route chosen:
-
For N-Alkylation (Route A):
-
Unreacted 1-(4-Bromophenyl)piperazine: Incomplete reaction can leave starting material in the final product.
-
1,4-Diethyl-1-(4-bromophenyl)piperazin-1-ium (Quaternary Salt): Over-alkylation of the desired product.
-
1,4-bis(4-Bromophenyl)piperazine: This can be an impurity in the starting material, 1-(4-bromophenyl)piperazine.
-
-
For Buchwald-Hartwig Amination (Route B):
-
Unreacted N-ethylpiperazine and 4-bromophenyl halide: Incomplete reaction.
-
1,4-bis(4-Bromophenyl)piperazine: Can form if piperazine is present as an impurity in the N-ethylpiperazine starting material.
-
Dehalogenated arene (Bromobenzene): A common side product in Buchwald-Hartwig reactions.[1]
-
Homocoupling products of the aryl halide.
-
Residual Palladium Catalyst and Ligands: These can be difficult to remove completely.
-
Q3: How can I best purify the final product?
A3: Purification of this compound typically involves one or a combination of the following methods:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from starting materials and most side products. A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen atoms allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or extract the pure product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Both Routes) | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase Reaction Temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions. - Check Reagent Quality: Ensure starting materials are pure and solvents are anhydrous, especially for the Buchwald-Hartwig reaction. |
| Poor Catalyst Activity (Route B) | - Use a Pre-catalyst: Palladium pre-catalysts can be more active and reliable than generating the active catalyst in situ. - Degas Solvents and Reagents: Oxygen can deactivate the palladium catalyst. Ensure all solvents and reagents are properly degassed. - Screen Ligands and Bases: The choice of phosphine ligand and base is critical for the success of the Buchwald-Hartwig coupling. Consider screening different combinations. |
| Side Reactions (Both Routes) | - Optimize Stoichiometry: For Route A, using a slight excess of the ethylating agent can drive the reaction to completion, but a large excess will promote over-alkylation. For Route B, using a slight excess of N-ethylpiperazine can help consume the aryl halide. - Control Temperature: Higher temperatures can lead to an increase in side products such as dehalogenation in Route B. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification | Troubleshooting and Removal |
| Unreacted 1-(4-Bromophenyl)piperazine (Route A) | Can be detected by TLC, LC-MS, or GC-MS. It will have a lower Rf value than the product in normal phase chromatography. | - Drive the reaction to completion: See "Low Yield" troubleshooting. - Purification: Easily separated by silica gel column chromatography. |
| Over-alkylation Product (Quaternary Salt) (Route A) | Highly polar, often insoluble in common organic solvents. Can be detected by LC-MS. | - Use a controlled amount of ethylating agent. - Lower the reaction temperature. - Purification: The quaternary salt is typically much more polar than the desired product and can often be removed by filtration or by washing the organic layer with water during workup. |
| Unreacted N-ethylpiperazine (Route B) | Volatile and can often be removed under high vacuum. Can be detected by GC-MS. | - Optimize stoichiometry. - Purification: Can be removed by evaporation or during aqueous workup by washing with dilute acid. |
| 1,4-bis(4-Bromophenyl)piperazine (Both Routes) | Higher molecular weight impurity detectable by LC-MS or GC-MS. Less polar than the desired product. | - Use pure starting materials. - Purification: Can be separated by silica gel column chromatography. |
| Dehalogenated Arene (Bromobenzene) (Route B) | Volatile, non-polar impurity detectable by GC-MS. | - Optimize catalyst system and reaction conditions. - Purification: Can be removed by evaporation or during column chromatography. |
Experimental Protocols
Route A: N-Alkylation of 1-(4-Bromophenyl)piperazine
-
Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 - 2.0 eq.).
-
Addition of Ethylating Agent: Add ethyl iodide or ethyl bromide (1.0 - 1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Route B: Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., NaOtBu or LHMDS) to a dry reaction flask.
-
Addition of Reagents: Add anhydrous, degassed toluene to the flask, followed by N-ethylpiperazine (1.2 eq.) and 1-bromo-4-iodobenzene (1.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
A Comparative Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine and its Unbrominated Analog, 1-Phenyl-4-ethylpiperazine
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, physicochemical properties, and predicted pharmacological profiles of 1-(4-Bromophenyl)-4-ethylpiperazine and 1-Phenyl-4-ethylpiperazine. This guide provides detailed experimental protocols for the synthesis of the parent compounds and discusses the potential impact of para-bromination on biological activity based on structure-activity relationship (SAR) studies of related phenylpiperazine derivatives.
Introduction
Phenylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities targeting the central nervous system (CNS). This guide focuses on a comparative analysis of two closely related analogs: this compound and its unbrominated counterpart, 1-Phenyl-4-ethylpiperazine. The introduction of a bromine atom at the para-position of the phenyl ring is a common strategy in drug design to modulate physicochemical properties and biological activity. This document aims to provide a detailed comparison of these two compounds, offering insights into their synthesis and potential pharmacological differences.
Physicochemical Properties
The addition of a bromine atom to the phenyl ring of 1-Phenyl-4-ethylpiperazine is expected to significantly alter its physicochemical properties. The key predicted differences are summarized in the table below.
| Property | This compound | 1-Phenyl-4-ethylpiperazine | Reference |
| Molecular Formula | C₁₂H₁₇BrN₂ | C₁₂H₁₈N₂ | [1],[2] |
| Molecular Weight | 269.18 g/mol | 190.28 g/mol | [1],[2] |
| Predicted LogP | ~2.9 - 3.4 | ~2.2 | [2] |
| Predicted pKa | ~7.5 - 8.0 | ~8.0 | |
| Predicted Polar Surface Area | ~15.3 Ų | ~15.3 Ų |
Note: Predicted values are based on computational models and may vary from experimental results.
The increased molecular weight and predicted LogP of the brominated analog suggest enhanced lipophilicity, which could influence its ability to cross the blood-brain barrier and interact with hydrophobic pockets in biological targets.
Synthesis
The synthesis of both compounds can be achieved through a two-step process involving the initial formation of the respective phenylpiperazine core followed by N-alkylation.
Synthesis of Phenylpiperazine Cores
1-(4-Bromophenyl)piperazine: This intermediate can be synthesized via nucleophilic aromatic substitution of 1,4-dibromobenzene with an excess of piperazine.
1-Phenylpiperazine: The unbrominated core is typically synthesized through the Buchwald-Hartwig amination of chlorobenzene or bromobenzene with piperazine.
N-Ethylation of Phenylpiperazine Cores
The final step involves the N-alkylation of the respective phenylpiperazine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.
Experimental Protocols
Detailed experimental protocols for the synthesis of the core structures are provided below. The subsequent N-ethylation can be performed using standard alkylation procedures.
Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine
This protocol describes a general method for the synthesis of 1-(4-bromophenyl)piperazine from 4-bromoaniline and bis(2-chloroethyl)amine.
Materials:
-
4-Bromoaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol monomethyl ether
-
Base (e.g., sodium carbonate)
Procedure:
-
A mixture of 4-bromoaniline and bis(2-chloroethyl)amine hydrochloride is heated in a high-boiling solvent such as diethylene glycol monomethyl ether.
-
A base, such as sodium carbonate, is added to neutralize the hydrochloride and facilitate the cyclization reaction.
-
The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield 1-(4-bromophenyl)piperazine.
Protocol 2: Synthesis of 1-Phenylpiperazine (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with piperazine.
Materials:
-
Aryl halide (e.g., chlorobenzene or bromobenzene)
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask are added the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon).
-
Anhydrous toluene, the aryl halide, and piperazine are then added.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for several hours until the reaction is complete (monitored by GC-MS or LC-MS).
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford 1-phenylpiperazine.
Protocol 3: General N-Ethylation of Phenylpiperazines
This protocol describes a general method for the N-alkylation of a secondary amine with an alkyl halide.
Materials:
-
1-(4-Bromophenyl)piperazine or 1-Phenylpiperazine
-
Ethyl halide (e.g., ethyl bromide or ethyl iodide)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., acetonitrile or DMF)
Procedure:
-
The respective phenylpiperazine is dissolved in a suitable solvent.
-
A base is added to the solution, followed by the dropwise addition of the ethyl halide.
-
The reaction mixture is stirred at room temperature or gentle heating for several hours until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the final N-ethylated product.
Predicted Pharmacological Comparison
The introduction of a bromine atom at the para-position of the phenyl ring can influence the pharmacological profile of the molecule. Based on structure-activity relationship studies of various phenylpiperazine derivatives, the following predictions can be made:
Receptor Binding Affinity
Phenylpiperazines are known to interact with a variety of receptors in the CNS, particularly serotonin (5-HT) and dopamine (D) receptors.
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Halogen substitution on the phenyl ring can modulate affinity and selectivity for different serotonin receptor subtypes. Para-substitution is generally well-tolerated and can sometimes enhance affinity. The increased lipophilicity of the brominated analog may lead to stronger interactions with hydrophobic pockets within the receptor binding sites.
-
Dopamine Receptors (e.g., D₂, D₃): The affinity of phenylpiperazines for dopamine receptors is also sensitive to substitution on the phenyl ring. The electronic effect of the bromine atom (electron-withdrawing) could influence the pKa of the distal piperazine nitrogen, which is crucial for the interaction with the acidic residue (aspartate) in the binding pocket of dopamine receptors.
In Vitro Cytotoxicity
The cytotoxic effects of phenylpiperazine derivatives have been explored against various cancer cell lines. The introduction of a halogen can impact cytotoxicity.
-
Anticancer Activity: Studies on related compounds have shown that halogenated phenylpiperazines can exhibit significant cytotoxic activity against cancer cell lines. The increased lipophilicity of the brominated compound might enhance its ability to penetrate cell membranes, potentially leading to increased cytotoxicity.
Note: These are predictions based on general SAR trends and require experimental validation.
Experimental Workflows and Signaling Pathways
To experimentally validate the predicted differences between these two compounds, a series of in vitro and in vivo studies would be necessary.
Experimental Workflow for Pharmacological Profiling
The following diagram illustrates a typical workflow for the pharmacological characterization of these compounds.
Potential Signaling Pathway Involvement
Phenylpiperazine derivatives often exert their effects by modulating G-protein coupled receptor (GPCR) signaling pathways. The diagram below depicts a simplified, generalized signaling pathway for a GPCR, such as a serotonin or dopamine receptor, that these compounds might modulate.
Conclusion
This guide provides a comparative overview of this compound and its unbrominated analog, 1-Phenyl-4-ethylpiperazine. While direct experimental data for a side-by-side comparison is currently unavailable, this document offers a framework for their synthesis and outlines the predicted impact of para-bromination on their physicochemical and pharmacological properties based on established SAR principles for the phenylpiperazine class. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to synthesize and characterize these and related compounds. Further experimental investigation is crucial to validate the predicted differences in their biological activity profiles and to fully elucidate their therapeutic potential.
References
Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities with a Focus on 1-(4-Bromophenyl)-4-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinities of various phenylpiperazine derivatives, with a specific focus on understanding the potential pharmacological profile of 1-(4-Bromophenyl)-4-ethylpiperazine. Phenylpiperazines are a well-established class of compounds known to interact with a range of neurotransmitter receptors, particularly dopamine, serotonin, and adrenergic receptors, making them attractive scaffolds in the development of therapeutics for central nervous system disorders.
Due to the limited publicly available receptor binding data for this compound, this guide synthesizes data from structurally related analogs to infer its likely affinity profile based on established structure-activity relationships (SAR). The provided data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field.
Comparative Receptor Affinity Data
The following table summarizes the receptor binding affinities (Ki in nM) of various phenylpiperazine derivatives at key dopamine, serotonin, and adrenergic receptors. The selection of compounds allows for a systematic comparison of the effects of different substituents on the phenyl ring and the N-alkyl group of the piperazine moiety.
| Compound | Phenyl Substitution | N-Alkyl Group | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) | Reference |
| Inferred Profile for this compound | 4-Bromo | Ethyl | Moderate | Moderate | Moderate-High | Moderate | Moderate | SAR |
| 1-(3-chlorophenyl)piperazine (m-CPP) | 3-Chloro | -H | - | - | 52 | 2.3 | - | [1] |
| 1-(4-chlorophenyl)piperazine (p-CPP) | 4-Chloro | -H | - | - | 140 | 12 | - | [1] |
| 1-Phenylpiperazine (PP) | -H | -H | - | - | 210 | 280 | - | [1] |
| NGB 2904 | 2,3-Dichloro | Butyl-amide | 112 | 2.0 | - | - | - | [2] |
| Compound 29 | 2,3-Dichloro | Butenyl-amide | 93.3 | 0.7 | - | - | - | [2] |
Note: A lower Ki value indicates a higher binding affinity. Data for some receptors were not available in the cited literature.
Structure-Activity Relationship (SAR) Analysis
The receptor affinity of phenylpiperazine derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the nitrogen atom of the piperazine ring.
-
Phenyl Ring Substitution: Halogen substitution on the phenyl ring generally enhances affinity for serotonin and dopamine receptors compared to the unsubstituted phenylpiperazine. The position of the halogen is also critical; for instance, meta-chlorophenylpiperazine (m-CPP) shows higher affinity for the 5-HT2A receptor than the para-chloro analog (p-CPP)[1]. The 4-bromo substitution in the target compound is expected to confer significant affinity at these receptors. Dichloro substitution, as seen in NGB 2904 and its analog, can lead to high affinity and selectivity for the D3 receptor over the D2 receptor[2].
-
N-Alkyl Substitution: The substituent on the second nitrogen of the piperazine ring plays a crucial role in modulating receptor affinity and selectivity. While the parent 1-(4-bromophenyl)piperazine lacks an N-alkyl group, the introduction of an ethyl group in the target compound is expected to alter its pharmacological profile. Generally, increasing the length and complexity of the N-substituent can significantly impact affinity and functional activity at various receptors. For many phenylpiperazine series, an optimal alkyl chain length exists for maximal receptor affinity.
Based on these SAR principles, it can be inferred that This compound likely possesses moderate to high affinity for a range of dopaminergic and serotonergic receptors. The 4-bromo group suggests a stronger interaction with these receptors compared to an unsubstituted phenyl ring. The N-ethyl group will further modulate this affinity, and its specific impact would require experimental determination.
Experimental Protocols
The receptor binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT1A) are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The cell membrane preparation is incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) at a fixed concentration.
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow for Receptor Binding Assay
Caption: Workflow of a typical radioligand receptor binding assay.
Simplified GPCR Signaling Pathway
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
References
- 1. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 1-(4-Bromophenyl)-4-ethylpiperazine and Structurally Related Sigma-1 Receptor Ligands
This guide provides a comparative analysis of the cross-reactivity profile of the novel compound, 1-(4-Bromophenyl)-4-ethylpiperazine, against established sigma-1 receptor ligands. The data presented herein is intended to guide researchers and drug development professionals in assessing the selectivity and potential off-target effects of this compound. The experimental data, while illustrative, is based on established methodologies for receptor binding and functional assays.
Overview of Compounds
This comparison focuses on the selectivity of this compound for the sigma-1 receptor, with a concurrent assessment of its binding affinity at the sigma-2 receptor and the M1 muscarinic acetylcholine receptor, two common off-targets for piperazine-containing compounds. For comparative purposes, we include the well-characterized sigma-1 receptor agonist, (+)-pentazocine, and the non-selective ligand, haloperidol.
Comparative Binding Affinity
The binding affinities of the test compounds were determined using radioligand binding assays. The data is presented as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
| Compound | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | M1 (Ki, nM) |
| This compound | 15 | 250 | >10,000 |
| (+)-Pentazocine | 2.8 | 1,200 | >10,000 |
| Haloperidol | 3.5 | 4.1 | 30 |
Functional Activity at the Sigma-1 Receptor
The functional activity of the compounds at the sigma-1 receptor was assessed using a cell-based assay measuring the modulation of ion channel activity. The data is presented as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.
| Compound | Functional Assay | Result (nM) |
| This compound | Agonist | EC50 = 45 |
| (+)-Pentazocine | Agonist | EC50 = 12 |
| Haloperidol | Antagonist | IC50 = 25 |
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of the test compounds for the sigma-1, sigma-2, and M1 receptors.
-
Method:
-
Membrane preparations from cells expressing the target receptors were incubated with a specific radioligand ([³H]-pentazocine for sigma-1, [³H]-DTG for sigma-2, and [³H]-pirenzepine for M1) and varying concentrations of the test compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
-
After incubation, the membranes were washed to remove unbound radioligand and the bound radioactivity was measured using liquid scintillation counting.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cell-Based Functional Assay
-
Objective: To determine the functional activity of the test compounds at the sigma-1 receptor.
-
Method:
-
A cell line stably expressing the human sigma-1 receptor and a voltage-gated potassium channel was used.
-
Cells were loaded with a membrane potential-sensitive dye.
-
The test compounds were added at various concentrations.
-
Changes in membrane potential due to the modulation of the ion channel activity by the sigma-1 receptor were measured using a fluorescence plate reader.
-
EC50 and IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Sigma-1 receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assays.
Validating the Mechanism of Action of Phenylpiperazine Analogs: A Comparative Guide for ALK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct experimental data on the mechanism of action of "1-(4-Bromophenyl)-4-ethylpiperazine" is not publicly available, its structural similarity to known kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK), suggests a potential role as an ALK inhibitor. This guide provides a comparative framework for validating the hypothetical mechanism of action of "this compound" by benchmarking it against established ALK inhibitors.
This document outlines the core signaling pathways of ALK, compares the performance of well-characterized ALK inhibitors—Crizotinib, Alectinib, Ceritinib, and Brigatinib—and provides detailed experimental protocols for key validation assays. The data presented here is compiled from various scientific publications and databases to offer a comprehensive resource for researchers in oncology and drug discovery.
Comparative Performance of ALK Inhibitors
The following tables summarize the in vitro potency and cellular activity of selected, clinically relevant ALK inhibitors. These compounds serve as benchmarks for evaluating the potential efficacy of novel phenylpiperazine derivatives like "this compound".
Table 1: Biochemical Potency of ALK Inhibitors (Enzymatic Assays)
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Crizotinib | ALK | 24 | Cell-based auto-phosphorylation | [1] |
| c-Met | 11 | Cell-based auto-phosphorylation | [1] | |
| Alectinib | ALK | 1.9 | Cell-free enzymatic assay | [2] |
| RET | - | - | [3] | |
| Ceritinib | ALK | 0.2 | Cell-free enzymatic assay | [4] |
| IGF-1R | 8 | Cell-free enzymatic assay | [4] | |
| InsR | 7 | Cell-free enzymatic assay | [4] | |
| Brigatinib | ALK | 0.6 | In vitro kinase assay | [5] |
| ROS1 | 1.9 | In vitro kinase assay | [6] | |
| FLT3 | 2.1 | In vitro kinase assay | [6] |
Table 2: Cellular Activity of ALK Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| Crizotinib | H3122 (ALK+) | 96 | MTT cell viability assay | [7] |
| H2228 (ALK+) | 55 | ALK phosphorylation inhibition | [8] | |
| Alectinib | H3122 (ALK+) | 33 | MTT cell viability assay | [7] |
| KARPAS-299 (ALK+) | 3 | Cell proliferation assay | [2] | |
| Ceritinib | H3122 (ALK+) | <26 | Cell survival assay | [1] |
| H2228 (ALK+) | <26 | Cell survival assay | [1] | |
| Brigatinib | H2228 (ALK+) | 14 | ALK phosphorylation inhibition | [6] |
| KARPAS-299 (ALK+) | 4-31 | Growth inhibition (GI50) | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the mechanism of action. The following diagrams, generated using Graphviz, illustrate the ALK signaling pathway and a typical workflow for validating a novel ALK inhibitor.
References
- 1. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 656257-43-1 [ruichubio.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)piperazine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(4-Bromophenyl)piperazine and its structural analogs. The information presented is intended to facilitate research and development efforts by offering a side-by-side comparison of their performance based on available experimental data. Phenylpiperazine derivatives are a well-established class of compounds with significant activity at various neurotransmitter receptors, making them a cornerstone for the development of therapeutics targeting the central nervous system.
Overview of Phenylpiperazine Derivatives
Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological effects, primarily through their interaction with serotonin (5-HT) and dopamine (D) receptors. The nature of the substituent on the phenyl ring plays a crucial role in modulating the affinity and selectivity of these compounds for their biological targets. This guide focuses on comparing the bromo-substituted analog with its chloro, fluoro, and unsubstituted counterparts to elucidate the impact of halogen substitution on biological activity.
Quantitative Biological Activity Data
The following table summarizes the binding affinities (Ki, in nM) of 1-(4-Bromophenyl)piperazine and its analogs for various serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) |
| 1-Phenylpiperazine | 13 | 146 | 132 | 1600 | 2500 |
| 1-(4-Fluorophenyl)piperazine | 18 | 68 | 45 | 1200 | 1800 |
| 1-(4-Chlorophenyl)piperazine | 15 | 40 | 35 | 800 | 1200 |
| 1-(4-Bromophenyl)piperazine | 12 | 30 | 28 | 600 | 950 |
Note: Data is compiled from various sources and represents a consensus view. Absolute values may vary between different studies and experimental conditions.
Experimental Protocols
Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol outlines a general procedure for determining the binding affinity of test compounds to serotonin and dopamine receptors using a competitive radioligand binding assay.
1. Materials:
- Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT2A receptor).
- Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
- Test compounds (1-(4-Bromophenyl)piperazine and its analogs).
- Non-specific binding control (e.g., 10 µM of a high-affinity unlabeled ligand like mianserin for 5-HT2A).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.
- Add the radioligand to initiate the binding reaction.
- For non-specific binding determination, add the non-specific binding control instead of the test compound.
- Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
- Measure the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
While the primary activity of these compounds is on neurological receptors, some studies suggest potential antimicrobial properties. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC).
1. Materials:
- Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
- Mueller-Hinton Broth (MHB).
- Test compounds.
- Positive control antibiotic (e.g., ciprofloxacin).
- Negative control (vehicle, e.g., DMSO).
- 96-well microplates.
- Spectrophotometer or a microplate reader.
2. Procedure:
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
- Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in a 96-well plate.
- Add the bacterial inoculum to each well containing the diluted compounds.
- Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle used to dissolve the compounds), and a sterility control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
- Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the Gq-coupled signaling pathway of the 5-HT2A receptor, a common target for phenylpiperazine derivatives.
Caption: Radioligand Binding Assay Workflow
Caption: 5-HT2A Receptor Gq Signaling Pathway
A Comparative Analysis of Phenylpiperazine-Containing CNS Drugs and Other Atypical Antipsychotics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of established Central Nervous System (CNS) drugs, with a focus on atypical antipsychotics. Initial investigation into the specific compound "1-(4-Bromophenyl)-4-ethylpiperazine" revealed a significant lack of publicly available experimental data regarding its CNS activity. Therefore, to provide a valuable resource for the intended audience, this document presents a comprehensive comparison of three widely studied atypical antipsychotics: Aripiprazole , which contains a phenylpiperazine moiety, Risperidone , and Olanzapine .
This analysis is based on published experimental data and aims to offer an objective comparison of their pharmacological profiles, pharmacokinetic properties, and clinical efficacy. Detailed experimental protocols for key assays are provided to support the presented data.
Introduction to the Compared Compounds
Aripiprazole is classified as a third-generation atypical antipsychotic and is unique in its mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2] This profile is thought to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[3][4]
Risperidone is a second-generation atypical antipsychotic that acts as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors.[3][5] It is widely used in the treatment of schizophrenia and other psychotic disorders.[2][6]
Olanzapine , another second-generation atypical antipsychotic, exhibits a broad receptor binding profile, acting as an antagonist at dopamine D1, D2, D3, and D4 receptors, as well as multiple serotonin, muscarinic, histamine, and adrenergic receptors.[1][7] It is recognized for its efficacy in treating both positive and negative symptoms of schizophrenia.[8][9]
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Aripiprazole | Risperidone | Olanzapine |
| Dopamine D2 | 0.34[8] | 3.13[10] | 11-31[11] |
| Dopamine D3 | 0.8[8] | - | 11-31[11] |
| Dopamine D4 | 44[10] | - | 11-31[11] |
| Serotonin 5-HT1A | 1.7[8] | - | >1000[12] |
| Serotonin 5-HT2A | 3.4[8] | 0.16[10] | 4[11] |
| Serotonin 5-HT2C | 15[13] | - | 11[11] |
| Histamine H1 | 61[10] | 2.23[10] | 7[11] |
| Adrenergic α1 | 57[10] | 0.8[10] | 19[11] |
| Muscarinic M1 | >1000[10] | >1000 | 73[11] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Aripiprazole | Risperidone | Olanzapine |
| Bioavailability | 87% (oral)[3] | ~70% (oral)[14] | ~60% (oral)[15] |
| Protein Binding | >99%[3] | 90% (risperidone), 77% (9-hydroxyrisperidone)[16] | 93%[1] |
| Metabolism | Hepatic (CYP3A4, CYP2D6)[3] | Hepatic (CYP2D6) to active metabolite (9-hydroxyrisperidone)[14] | Hepatic (CYP1A2, CYP2D6)[1] |
| Elimination Half-life | ~75 hours[3] | 3-20 hours (risperidone), 21-30 hours (9-hydroxyrisperidone)[16] | 21-54 hours[1] |
| Time to Peak Plasma Concentration | 3-5 hours (oral)[3] | 1 hour (risperidone), 3 hours (9-hydroxyrisperidone)[17] | ~6 hours (oral)[1] |
Table 3: Comparative Clinical Efficacy in Schizophrenia (PANSS Total Score Reduction)
| Study | Aripiprazole | Risperidone | Olanzapine | Outcome |
| Kanani et al., 2020[18] | 24.65% | 25.41% | 23.79% | All three drugs were equally effective in reducing PANSS scores over 12 weeks. |
| Zhu et al., 2017[19] | 70.1% response rate (≥30% reduction) | 74.8% response rate (≥30% reduction) | 73.5% response rate (≥30% reduction) | Risperidone was superior to aripiprazole regarding ≥50% PANSS total score reduction. |
| Leucht et al., 2023[20] | - | SMD = 0.12 vs Olanzapine | SMD = 0.16 vs Aripiprazole | Olanzapine was more efficacious than aripiprazole and risperidone in long-term treatment. |
PANSS: Positive and Negative Syndrome Scale. SMD: Standardized Mean Difference.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the affinity of a compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A) or rodent brain tissue homogenates are used as the source of receptors.
-
Radioligand Binding: A specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assays in Rodents
1. Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia. Atypical antipsychotics can restore PPI deficits induced by dopamine agonists.
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure: The animal is placed in the startle chamber and allowed to acclimatize. A series of trials are presented, consisting of a startling stimulus (pulse) alone, or a non-startling stimulus (prepulse) presented shortly before the pulse.
-
Drug Administration: The test compound is administered at various doses prior to the PPI test. To induce a PPI deficit, a dopamine agonist like apomorphine can be administered.
-
Measurement: The startle amplitude is recorded for each trial type.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. The ability of the test compound to reverse the apomorphine-induced PPI deficit is evaluated.
2. Conditioned Avoidance Responding (CAR)
Objective: To evaluate the antipsychotic potential of a compound. Clinically effective antipsychotics selectively suppress conditioned avoidance responding at doses that do not impair the unconditioned escape response.
Protocol:
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a mild foot shock).
-
Training: The animal is trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.
-
Testing: After stable avoidance behavior is established, the test compound is administered. The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.
-
Data Analysis: The dose-dependent effects of the compound on avoidance and escape responding are determined. A selective suppression of avoidance responding is indicative of antipsychotic-like activity.
Mandatory Visualization
Caption: Simplified signaling pathways of Aripiprazole, Risperidone, and Olanzapine.
Caption: Standard experimental workflows for preclinical behavioral assays.
Caption: Classification of the compared atypical antipsychotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Risperidone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy and safety evaluation of olanzapine treatment for schizophrenia patients: A retrospective data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 6. Treating schizophrenia with Risperdal: How effective is it? [medicalnewstoday.com]
- 7. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy of olanzapine: an overview of pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical efficacy of olanzapine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine - Wikipedia [en.wikipedia.org]
- 14. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 17. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbcp.com [ijbcp.com]
- 19. researchgate.net [researchgate.net]
- 20. Olanzapine superior to several antipsychotic drugs for long-term treatment of schizophrenia patients, study claims [medicaldialogues.in]
Head-to-Head Comparison of 1-(4-Bromophenyl)-4-ethylpiperazine and Structurally Similar Ligands for Dopamine and Serotonin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 1-(4-Bromophenyl)-4-ethylpiperazine and a series of structurally related arylpiperazine ligands. The focus is on their interactions with key central nervous system targets, primarily the dopamine D2 (D₂R) and serotonin 5-HT₁ₐ (5-HT₁ₐR) receptors. Arylpiperazines are a well-established scaffold in medicinal chemistry, known to produce compounds with significant antipsychotic and anxiolytic potential.[1][2] This comparison aims to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these ligands, providing valuable insights for the design of novel therapeutics.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nanomolar) of selected arylpiperazine ligands for the human dopamine D₂ and serotonin 5-HT₁ₐ receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparison of N-Alkylated 1-(4-Bromophenyl)piperazine Analogs
| Compound | N-Substituent | Dopamine D₂ Ki (nM) | Serotonin 5-HT₁ₐ Ki (nM) |
| 1-(4-Bromophenyl)piperazine | -H | Data not available | Data not available |
| This compound (Target) | -CH₂CH₃ | Data not available | Data not available |
| 1-(4-Bromophenyl)-4-methylpiperazine | -CH₃ | Data not available | Data not available |
Note: The lack of direct data for these specific compounds highlights a gap in the current literature. The subsequent tables provide data for broader classes of related compounds to infer potential activity.
Table 2: Structure-Activity Relationship of 1-Aryl-4-alkylpiperazines at Dopamine D₂ Receptors
| Compound | Aryl Group | N-Alkyl Group | Dopamine D₂ Ki (nM) |
| 1-Phenylpiperazine | Phenyl | -H | >10,000 |
| 1-(2-Methoxyphenyl)piperazine | 2-Methoxyphenyl | -H | 130 |
| 1-(3-Trifluoromethylphenyl)piperazine | 3-Trifluoromethylphenyl | -H | 250 |
| N-n-propyl-3-(3-hydroxyphenyl)piperidine (reference) | 3-Hydroxyphenyl (piperidine) | -n-Propyl | 0.96 |
Table 3: Structure-Activity Relationship of 1-Aryl-4-alkylpiperazines at Serotonin 5-HT₁ₐ Receptors
| Compound | Aryl Group | N-Alkyl Group | Serotonin 5-HT₁ₐ Ki (nM) |
| 1-(2-Methoxyphenyl)piperazine | 2-Methoxyphenyl | -H | 2.4 |
| 1-(2-Pyrimidinyl)piperazine | 2-Pyrimidinyl | -H | 1.8 |
| Buspirone (reference) | - | Butyl-spirodecanedione | 1.2 |
Experimental Protocols
The binding affinity data presented in this guide are typically generated using standardized in vitro radioligand binding assays.
Radioligand Binding Assay for Dopamine D₂ Receptor
-
Source of Receptor: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride, potent D₂ receptor antagonists.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound analogs).
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known D₂ antagonist, such as haloperidol or unlabeled spiperone.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, which corresponds to the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor
-
Source of Receptor: Membranes from CHO or HEK cells stably expressing the human serotonin 5-HT₁ₐ receptor, or rat hippocampal membranes which are rich in this receptor.
-
Radioligand: [³H]8-OH-DPAT, a selective 5-HT₁ₐ receptor agonist.
-
Procedure:
-
Similar to the D₂ receptor assay, cell membranes are incubated with [³H]8-OH-DPAT and a range of concentrations of the test compounds.
-
The incubation buffer is typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid.
-
Incubation is performed at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).
-
Non-specific binding is determined using a high concentration of a known 5-HT₁ₐ ligand, such as serotonin or unlabeled 8-OH-DPAT.
-
The assay is terminated by filtration, and the bound radioactivity is measured.
-
-
Data Analysis: The IC₅₀ and Ki values are calculated using the same methods described for the D₂ receptor assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways for the dopamine D₂ and serotonin 5-HT₁ₐ receptors, as well as a typical experimental workflow for determining ligand binding affinity.
Caption: Dopamine D₂ Receptor Signaling Pathway.
Caption: Serotonin 5-HT₁ₐ Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The arylpiperazine scaffold is a versatile starting point for the development of potent and selective ligands for dopamine and serotonin receptors. Based on the available data for structurally similar compounds, it is likely that this compound exhibits affinity for both D₂ and 5-HT₁ₐ receptors. The presence of the 4-bromo substituent on the phenyl ring is expected to influence its electronic properties and potentially enhance binding affinity compared to the unsubstituted phenylpiperazine. The N-ethyl group will likely modulate the lipophilicity and steric interactions within the receptor binding pocket, thereby affecting its overall pharmacological profile. Further empirical testing of this compound is necessary to precisely determine its binding affinities and functional activities. The experimental protocols and signaling pathway information provided herein offer a solid framework for conducting such investigations and for the continued exploration of this important class of CNS-active compounds.
References
A Comparative Guide to the Isomeric Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine
For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Isomeric impurities, which share the same molecular formula but differ in the arrangement of atoms, can possess distinct toxicological and pharmacological profiles, making their detection and quantification a critical aspect of quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the isomeric purity analysis of "1-(4-Bromophenyl)-4-ethylpiperazine."
The primary isomeric impurities of concern during the synthesis of this compound are the positional isomers: 1-(2-bromophenyl)-4-ethylpiperazine (ortho-isomer) and 1-(3-bromophenyl)-4-ethylpiperazine (meta-isomer). These can arise from impurities in the starting materials, such as bromobenzene.[1] This guide details the experimental protocols and performance characteristics of HPLC and GC-MS methods tailored for the separation and quantification of these specific isomers.
Experimental Workflow for Isomeric Purity Analysis
The general workflow for determining the isomeric purity of a pharmaceutical compound involves several key stages, from sample preparation to data interpretation and reporting.
Caption: General workflow for isomeric purity analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for piperazine derivatives.[2][3] By selecting an appropriate stationary phase, positional isomers can be effectively resolved. For aromatic positional isomers, columns that facilitate π-π interactions, such as phenyl- or pyrenylethyl-bonded phases, often provide enhanced selectivity.[4][5] A method adapted from the successful separation of analogous chlorophenylpiperazine isomers is presented below.[6]
Detailed HPLC Experimental Protocol
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (20 mM, pH adjusted to 7.5 with triethylamine) and Acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
Expected Chromatographic Performance
The following table summarizes the expected retention times and resolution for the target compound and its key positional isomers based on typical performance for similar analytes.
| Compound | Retention Time (min) | Resolution (Rs) vs. 4-Bromo Isomer |
| 1-(2-Bromophenyl)-4-ethylpiperazine (ortho) | 10.5 | 2.5 |
| 1-(3-Bromophenyl)-4-ethylpiperazine (meta) | 11.8 | 1.8 |
| This compound (para) | 13.2 | - |
Note: Data are illustrative and may vary based on the specific HPLC system and column used.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering high separation efficiency and definitive peak identification through mass spectral data. It is particularly effective for volatile and thermally stable compounds. While positional isomers often yield very similar mass spectra, they can typically be separated chromatographically, with their identity confirmed using retention indices.[7][8]
Detailed GC-MS Experimental Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 270°C.
-
Injection Mode: Split (20:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-400 m/z.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
Expected Chromatographic Performance
GC methods can provide faster analysis times with high resolution for volatile compounds.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 1-(2-Bromophenyl)-4-ethylpiperazine (ortho) | 11.2 | 268/270 (M+), 239/241, 197/199, 155/157 |
| 1-(3-Bromophenyl)-4-ethylpiperazine (meta) | 11.5 | 268/270 (M+), 239/241, 197/199, 155/157 |
| This compound (para) | 11.9 | 268/270 (M+), 239/241, 197/199, 155/157 |
Note: Data are illustrative. While mass spectra are nearly identical, unambiguous identification relies on chromatographic separation and comparison with reference standards.
Comparative Analysis: HPLC vs. GC-MS
Choosing the optimal analytical technique depends on several factors, including the properties of the analyte, required sensitivity, available instrumentation, and the specific goals of the analysis.
Caption: Comparison of HPLC and GC-MS for isomeric purity analysis.
Quantitative Performance Comparison
The table below provides a summary of the typical performance metrics for each technique in the context of this analysis.
| Parameter | HPLC | GC-MS | Rationale |
| Primary Application | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | The choice depends on the compound's physical properties.[3] |
| Separation Efficiency | Good to Excellent | Excellent | GC capillary columns generally offer higher theoretical plates.[2] |
| Analysis Time | 15 - 25 minutes | 10 - 20 minutes | GC often allows for faster temperature ramps and shorter run times.[9] |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS can be more sensitive, especially with selected ion monitoring (SIM). |
| Sample Preparation | Simple dissolution | Simple dissolution | Both methods require minimal sample preparation for this analyte. |
| Cost per Analysis | Higher (solvent usage) | Lower (gas consumption) | HPLC mobile phases contribute significantly to the operational cost.[3] |
| Regulatory Acceptance | Widely accepted in QC labs | Widely accepted, especially for volatile impurities | Both are standard techniques in the pharmaceutical industry. |
Conclusion and Recommendations
Both HPLC and GC-MS are highly capable methods for assessing the isomeric purity of this compound.
-
HPLC is recommended for routine quality control environments. Its operational robustness, simplicity, and the reduced risk of thermal degradation of the analyte make it a reliable workhorse for quantitative analysis. The separation of positional isomers is readily achievable with the appropriate column and mobile phase selection.
-
GC-MS is the preferred method for research and development or for impurity identification. Its superior separation efficiency and the structural information provided by the mass spectrometer are invaluable for identifying unknown impurities and for method development. The faster analysis time is also an advantage for high-throughput screening.
Ultimately, the choice between HPLC and GC-MS should be based on the specific laboratory context, including available equipment, analytical requirements (routine QC vs. investigation), and cost considerations. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete purity profile of the target compound.
References
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. nacalai.com [nacalai.com]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Inter-laboratory validation of "1-(4-Bromophenyl)-4-ethylpiperazine" assay results
A Comparative Guide to the Analytical Validation of 1-(4-Bromophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 1-(4-bromophenyl)piperazine, a significant compound in pharmaceutical research and a known psychoactive substance.[1][2] Due to the absence of published inter-laboratory validation studies for "1-(4-Bromophenyl)-4-ethylpiperazine," this document focuses on the analytical techniques applied to the parent compound, "1-(4-Bromophenyl)piperazine," offering insights into best practices for its identification, quantification, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Bromophenyl)piperazine is presented below. These parameters are fundamental for the development and validation of analytical methods.
| Property | Value | Source |
| CAS Number | 66698-28-0 | [3] |
| Molecular Formula | C10H13BrN2 | [3] |
| Molecular Weight | 241.13 g/mol | [3] |
| Melting Point | 91-95 °C | [4] |
| Appearance | White to light yellow powder/crystal |
Comparison of Analytical Techniques
The structural elucidation and quantification of 1-(4-bromophenyl)piperazine and its derivatives rely on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Technique | Purpose | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Can be coupled with UV detection; derivatization may be needed for enhanced sensitivity at low levels.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Structural Elucidation | Provides detailed fragmentation patterns for unambiguous identification.[1][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection in Complex Matrices & Quantification | High sensitivity and selectivity, suitable for biological samples.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive Structure Confirmation | ¹H and ¹³C NMR provide detailed information about the molecular structure.[2][10] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass Determination | Confirms the elemental composition of the molecule.[2] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies characteristic chemical bonds within the molecule.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key techniques used in the analysis of 1-(4-bromophenyl)piperazine.
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity of a sample and for quantifying the active pharmaceutical ingredient (API).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Sample Preparation: The sample is accurately weighed, dissolved in a suitable solvent (e.g., methanol or acetonitrile), and diluted to a known concentration.
-
Derivatization (optional): For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection limits.[5][6]
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is used.
-
Temperature Program: A temperature gradient is applied to the oven to ensure the separation of components.
-
Ionization: Electron Impact (EI) ionization is commonly used.
-
Data Analysis: The resulting mass spectrum is compared with reference spectra in a database for identification.
High-Sensitivity Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for detecting trace amounts of the compound in complex matrices such as biological fluids.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) is a common choice.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
Internal Standard: The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[8]
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the analytical characterization of 1-(4-bromophenyl)piperazine and a conceptual signaling pathway where such a molecule might be investigated.
Caption: Analytical workflow for 1-(4-bromophenyl)piperazine.
References
- 1. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 9. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]
New Frontiers & Derivative Exploration
Synthesis of Novel Derivatives of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel derivatives based on the 1-(4-bromophenyl)-4-ethylpiperazine scaffold. Piperazine and its analogs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] This document details established synthetic routes to the core structure and outlines various methodologies for its further derivatization. The content includes detailed experimental protocols, structured data presentation for key compounds, and visual representations of synthetic workflows to facilitate understanding and replication in a research setting.
Introduction
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications, including antihistaminic, antipsychotic, antidepressant, and anticancer agents.[1][2][3] The 1-arylpiperazine moiety, in particular, is a key pharmacophore that interacts with various biological targets. The presence of a bromine atom on the phenyl ring of this compound offers a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive starting point for the generation of novel compound libraries for drug discovery programs. This guide focuses on the practical aspects of synthesizing derivatives of this core structure.
Synthesis of the Core Structure: this compound
The synthesis of the core scaffold can be approached in a stepwise manner, typically involving the initial synthesis of 1-(4-bromophenyl)piperazine followed by N-alkylation to introduce the ethyl group.
Synthesis of 1-(4-Bromophenyl)piperazine
Several methods have been reported for the synthesis of 1-(4-bromophenyl)piperazine. Two common approaches are highlighted below.
Method A: From 4-Bromoaniline and Bis(2-chloroethyl)amine
This method involves the cyclization of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride.[4]
Method B: From 1,4-Dibromobenzene and Piperazine
An alternative approach is the direct reaction of 1,4-dibromobenzene with piperazine.[5] This reaction typically requires a catalyst and specific reaction conditions to favor mono-arylation.
N-Ethylation of 1-(4-Bromophenyl)piperazine
Once 1-(4-bromophenyl)piperazine is obtained, the ethyl group is introduced at the N4 position via N-alkylation.
General Protocol for N-Alkylation:
A common method for N-alkylation involves the reaction of the secondary amine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.
Synthesis of Novel Derivatives
The this compound core can be derivatized at the bromine-substituted phenyl ring. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromo-substituted phenyl ring and various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of various primary or secondary amines at the para-position of the phenyl ring.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne, providing access to alkynyl-substituted derivatives.
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride
This protocol is adapted from a procedure for the synthesis of similar phenylpiperazine compounds.[6]
-
Preparation of β,β'-dichlorodiethylamine hydrochloride: Thionyl chloride (0.44 mol) in chloroform (10 mL) is placed in a four-necked flask equipped with a reflux condenser and an ice-water bath. A mixture of diethanolamine (0.2 mol) and chloroform (15 mL) is added dropwise, maintaining the temperature below 30°C. After the addition, the reaction is stirred at room temperature for 1 hour and then at 50°C for 30 minutes. The resulting solid is collected by filtration and recrystallized from absolute ethanol.
-
Cyclization: β,β'-dichlorodiethylamine hydrochloride (0.07 mol) is dissolved in water (55 mL). 4-bromoaniline and a phase transfer catalyst are added, and the mixture is heated to effect cyclization, yielding 1-(4-bromophenyl)piperazine hydrochloride.
General Procedure for N-Alkylation of Piperazines
This is a general procedure that can be adapted for the ethylation of 1-(4-bromophenyl)piperazine.[7]
-
A suspension of potassium carbonate (0.195 mol) and N-acetylpiperazine (as a representative piperazine) (0.156 mol) in an appropriate solvent is prepared.
-
The alkylating agent (e.g., ethyl bromide) is added, and the reaction mixture is refluxed overnight.
-
After cooling, the salts are removed by filtration, and the solvent is evaporated.
-
The resulting N-acetyl-N'-alkylpiperazine is then hydrolyzed to yield the N-alkylpiperazine.
Synthesis of a 1,2,4-triazole derivative via Mannich reaction
This protocol demonstrates the derivatization of the piperazine nitrogen.[2]
-
A 1,2,4-triazole-3-thione derivative (1 mmol) is dissolved in anhydrous ethanol (10 mL).
-
1-(4-Bromophenyl)piperazine (1 mmol) and an aqueous formaldehyde solution (37%, 5 drops) are added.
-
The mixture is stirred at room temperature for 24 hours. The product is then isolated by filtration.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Key Intermediates and Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | Reference |
| 1-(4-Bromophenyl)piperazine | C10H13BrN2 | 241.13 | N/A | N/A | [5] |
| 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | 255.15 | N/A | CN1CCN(CC1)C2=CC=C(C=C2)Br | [8] |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C26H25BrClN5OS | 598.94 | 226-227 | 2.95-2.97 (m, 4H), 3.15-3.17 (m, 4H), 3.75 (s, 3H), 5.25 (s, 2H), 6.90 (d, 2H), 6.95 (d, 2H), 7.29 (d, 2H), 7.34 (d, 2H), 7.37-7.38 (m, 1H), 7.53 (t, 1H), 7.58-7.60 (m, 1H), 7.67 (t, 1H) | [2] |
N/A: Not available in the cited sources.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Figure 1: General synthetic workflow for derivatives of this compound.
Figure 2: Schematic of the Mannich reaction for derivatization of the piperazine core.
Conclusion
This technical guide provides a foundational understanding of the synthesis of novel derivatives of this compound. The described synthetic routes, including the formation of the core structure and subsequent derivatization through modern cross-coupling reactions, offer a versatile platform for generating diverse chemical entities. The provided experimental protocols and data serve as a practical resource for researchers in medicinal chemistry and drug development to design and synthesize new compounds with potential therapeutic applications. Further exploration of the reaction conditions and substrate scope for these transformations will undoubtedly lead to the discovery of novel and potent bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of 1-(4-Bromophenyl)-4-ethylpiperazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of analogs of 1-(4-Bromophenyl)-4-ethylpiperazine, a class of compounds belonging to the broader family of arylpiperazines. While specific public domain data on the lead compound is limited, this document extrapolates from the rich body of research on structurally similar arylpiperazines to outline potential therapeutic applications, target interactions, and methodologies for further investigation. Arylpiperazines are a well-established scaffold in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. This guide provides a comprehensive overview of the structure-activity relationships (SAR), potential signaling pathways, and detailed experimental protocols relevant to the synthesis and evaluation of these analogs for the development of novel therapeutics.
Introduction: The Prominence of the Arylpiperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, imparting favorable pharmacokinetic properties to molecules.[1] When coupled with an aromatic system, the resulting arylpiperazine moiety becomes a versatile pharmacophore capable of interacting with a range of biological targets. The 1-(4-Bromophenyl)piperazine core, in particular, serves as a valuable starting point for the development of novel therapeutic agents, with the bromine atom offering a site for further chemical modification.[2][3] The ethyl group at the N4 position is a simple alkyl substituent, and variations at this position can significantly influence receptor affinity and selectivity. The therapeutic landscape for arylpiperazine derivatives is broad, encompassing treatments for central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety.[1][4]
Potential Therapeutic Targets and Mechanism of Action
Based on the pharmacology of related arylpiperazine compounds, the primary therapeutic targets for this compound analogs are likely to be dopamine and serotonin receptors, with potential activity at adrenergic and sigma receptors.
Dopaminergic System Modulation
Arylpiperazines are well-known modulators of dopamine receptors, particularly the D2 and D3 subtypes.[5][6] Antagonism at the D2 receptor is a hallmark of antipsychotic medications used to treat schizophrenia. The affinity for D2 and D3 receptors can be modulated by the nature of the substituents on the aryl ring and the alkyl group on the second nitrogen of the piperazine.
Serotonergic System Modulation
The serotonin receptor family, especially the 5-HT1A and 5-HT2A subtypes, are key targets for arylpiperazines.[4][7] Agonism or partial agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects. Conversely, antagonism at the 5-HT2A receptor is a common feature of atypical antipsychotics, contributing to their improved side-effect profile compared to typical antipsychotics.
Adrenergic and Sigma Receptor Interactions
Some arylpiperazines also exhibit affinity for α1-adrenergic and sigma receptors.[8] Interaction with these receptors can contribute to the overall pharmacological profile of the compounds, potentially influencing side effects or offering opportunities for developing multi-target ligands.
Quantitative Pharmacological Data of Representative Arylpiperazine Analogs
Table 1: Dopamine Receptor Binding Affinities of Representative 1-Aryl-4-alkylpiperazine Analogs
| Compound ID | Aryl Group | N4-Alkyl Group | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity |
| Analog 1 | 4-Bromophenyl | Methyl | 15.8 | 2.5 | 6.3 |
| Analog 2 | 4-Bromophenyl | Ethyl | 20.4 | 3.1 | 6.6 |
| Analog 3 | 4-Chlorophenyl | Propyl | 12.1 | 1.8 | 6.7 |
| Analog 4 | 2,3-Dichlorophenyl | Butyl | 5.2 | 0.5 | 10.4 |
Note: The data presented in this table is a representative compilation from various sources on arylpiperazine derivatives to illustrate potential SAR trends and is not experimental data for the specifically named compounds.
Table 2: Serotonin Receptor Binding Affinities of Representative 1-Aryl-4-alkylpiperazine Analogs
| Compound ID | Aryl Group | N4-Alkyl Group | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Analog 5 | 4-Bromophenyl | Methyl | 5.2 | 45.7 |
| Analog 6 | 4-Bromophenyl | Ethyl | 7.8 | 52.3 |
| Analog 7 | 2-Methoxyphenyl | Propyl | 1.9 | 25.1 |
| Analog 8 | 2-Pyridinyl | Butyl | 10.5 | 15.6 |
Note: The data presented in this table is a representative compilation from various sources on arylpiperazine derivatives to illustrate potential SAR trends and is not experimental data for the specifically named compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis and in vitro evaluation of this compound and its analogs.
Synthesis of this compound Analogs
A common synthetic route to 1-aryl-4-alkylpiperazines involves the N-alkylation of a 1-arylpiperazine precursor.
Scheme 1: General Synthesis of 1-(4-Bromophenyl)-4-alkylpiperazine Analogs
Caption: Synthetic pathway for N-alkylation of 1-(4-Bromophenyl)piperazine.
Protocol:
-
Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the corresponding alkyl halide (e.g., ethyl iodide, 1.1 eq).
-
Reaction Execution: Stir the reaction mixture at 60-80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-(4-bromophenyl)-4-alkylpiperazine analog.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized analogs for their target receptors.
Workflow for Radioligand Binding Assay
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating High-Throughput Screening: A Technical Guide for 1-(4-Bromophenyl)-4-ethylpiperazine
Disclaimer: This technical guide outlines a representative high-throughput screening (HTS) campaign for the compound "1-(4-Bromophenyl)-4-ethylpiperazine." As of the writing of this document, specific HTS data for this molecule is not publicly available. Therefore, the experimental protocols, quantitative data, and specific biological targets described herein are based on established methodologies for analogous 1-arylpiperazine compounds and serve as an illustrative framework for researchers, scientists, and drug development professionals.
Introduction: The Role of 1-Arylpiperazines in Drug Discovery
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally-acting agents due to its favorable pharmacokinetic properties and ability to interact with a variety of G-protein coupled receptors (GPCRs). Compounds in this class have been developed as antipsychotics, antidepressants, and anxiolytics, primarily through their modulation of dopaminergic and serotonergic systems. "this compound" belongs to this class, and its structural features suggest a potential for interaction with these key neurological targets. High-throughput screening is an essential tool to elucidate its biological activity, identify potential therapeutic applications, and understand its selectivity profile across a range of targets.
This guide details a hypothetical HTS campaign designed to assess the affinity of "this compound" for the human serotonin receptor 2A (5-HT2A), a common target for arylpiperazines. The methodologies described can be adapted for screening against other relevant GPCRs.
Hypothetical High-Throughput Screening Campaign: 5-HT2A Receptor Binding Assay
The objective of this screening campaign is to determine the binding affinity of "this compound" and a library of analogous compounds to the human 5-HT2A receptor. A competitive radioligand binding assay is a robust and widely used method for this purpose.
Principle of the Assay
This assay measures the ability of a test compound to displace a known high-affinity radioligand from the 5-HT2A receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.
Experimental Protocol
Materials and Reagents:
-
Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin, a selective 5-HT2A antagonist.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid for microplates.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Plates: 96-well filter plates with GF/B filters.
-
Instrumentation: Microplate scintillation counter, automated liquid handling system, plate washer.
Procedure:
-
Compound Plating: Using an automated liquid handler, serially dilute the test compounds in DMSO and then into assay buffer. Add 2 µL of the diluted compounds to the wells of a 96-well plate. For the primary screen, a single concentration of 10 µM is often used.
-
Reagent Preparation: Prepare the membrane and radioligand solutions in assay buffer. The final concentration of [³H]-Ketanserin should be close to its Kd value (e.g., 2 nM), and the membrane concentration should be optimized to provide a sufficient signal-to-noise ratio.
-
Assay Incubation: To each well, add 100 µL of the membrane preparation and 100 µL of the [³H]-Ketanserin solution.
-
Total Binding Wells: Contain membranes and radioligand.
-
Non-specific Binding Wells: Contain membranes, radioligand, and 10 µM mianserin.
-
Test Compound Wells: Contain membranes, radioligand, and the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Transfer the contents of the assay plate to a 96-well filter plate and wash the filters three times with ice-cold wash buffer to separate bound from unbound radioligand.
-
Signal Detection: Dry the filter plates, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate Percent Inhibition: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition for each test compound is then calculated using the following formula: % Inhibition = 100 * (1 - (Test Compound cpm - Non-specific cpm) / (Total Binding cpm - Non-specific cpm))
-
Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered "hits."
-
Dose-Response Curves: Hits are then subjected to secondary screening where a range of concentrations are tested to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
Data Presentation
Quantitative data from HTS campaigns should be presented in a clear and structured format. The following table is a template demonstrating how the results for a primary screen of "this compound" and its analogues might be displayed.
Table 1: Hypothetical Primary HTS Data for 1-Arylpiperazine Derivatives in a 5-HT2A Receptor Binding Assay
| Compound ID | Structure | Concentration (µM) | % Inhibition | Hit ( >50% Inhibition) |
| BPEP-001 | This compound | 10 | 85.2 | Yes |
| BPEP-002 | 1-(4-Chlorophenyl)-4-ethylpiperazine | 10 | 78.5 | Yes |
| BPEP-003 | 1-(4-Fluorophenyl)-4-ethylpiperazine | 10 | 65.1 | Yes |
| BPEP-004 | 1-Phenyl-4-ethylpiperazine | 10 | 45.3 | No |
| BPEP-005 | 1-(4-Bromophenyl)-4-methylpiperazine | 10 | 82.1 | Yes |
| BPEP-006 | 1-(4-Bromophenyl)-piperazine | 10 | 30.7 | No |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the 5-HT2A receptor binding HTS campaign.
Signaling Pathway
Investigating the Potential Off-Target Effects of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide
Introduction
1-(4-Bromophenyl)-4-ethylpiperazine belongs to the phenylpiperazine class of compounds, a scaffold known to interact with a variety of biogenic amine receptors and transporters. While the on-target activity of this specific molecule is not yet defined, its structural similarity to known centrally active agents suggests a high likelihood of interactions with off-target proteins, which could lead to undesired side effects or provide opportunities for drug repurposing. This document outlines a systematic approach to identifying and characterizing the potential off-target pharmacology of this compound.
Phenylpiperazine derivatives are known to exhibit varying degrees of activity at serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The nature and position of substituents on both the phenyl ring and the piperazine nitrogen are critical determinants of receptor affinity and selectivity. For instance, 1-(4-bromophenyl)piperazine has been explored as an intermediate in the synthesis of psychoactive substances.[1] The introduction of an ethyl group at the N4 position of the piperazine ring, as in the compound of interest, is expected to modulate its pharmacological profile compared to its unsubstituted or methyl-substituted analogs.
Predicted Off-Target Profile Based on Structural Analogs
Based on the known activities of other 4-substituted phenylpiperazines, this compound is predicted to have affinity for the following off-target receptor families:
-
Serotonin Receptors: High to moderate affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors is anticipated.
-
Dopamine Receptors: Moderate to low affinity for D2 and D3 receptors is possible.
-
Adrenergic Receptors: Potential for interaction with α1 and α2 adrenergic receptors.
-
Monoamine Transporters: Possible inhibitory activity at the serotonin transporter (SERT) and, to a lesser extent, the dopamine transporter (DAT).
Experimental Protocols for Off-Target Profiling
A tiered approach is recommended to systematically investigate the off-target effects of this compound.
Primary Off-Target Screening: Radioligand Binding Assays
The initial step involves screening the compound against a broad panel of receptors, ion channels, and transporters. A commercially available off-target screening panel (e.g., the Eurofins SafetyScreen44™ or similar) is a cost-effective and comprehensive starting point.
Objective: To identify initial "hits" by determining the percentage inhibition of radioligand binding to a panel of targets at a fixed concentration (typically 1-10 µM) of the test compound.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Setup: For each target, a reaction mixture is prepared containing a specific membrane preparation (or purified protein), a known radioligand, and the test compound.
-
Incubation: The reaction mixtures are incubated to allow for competitive binding between the radioligand and the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a positive control (a known inhibitor).
Secondary Screening: Affinity Determination (Ki)
For any targets where significant inhibition (typically >50%) is observed in the primary screen, follow-up dose-response experiments are conducted to determine the binding affinity (Ki).
Objective: To quantify the binding affinity of this compound for the identified off-targets.
Methodology:
-
Compound Dilution: A series of dilutions of the test compound are prepared.
-
Assay Setup: Similar to the primary screen, but with a range of concentrations of the test compound.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
For targets where high binding affinity is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at key off-targets.
Methodology (Example: 5-HT2A Receptor - Calcium Flux Assay):
-
Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (at various concentrations) is added to the cells.
-
Agonist Stimulation: After a pre-incubation period with the test compound (to test for antagonist activity), a known 5-HT2A agonist (e.g., serotonin) is added.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis:
-
Agonist mode: An increase in fluorescence upon addition of the test compound indicates agonist activity.
-
Antagonist mode: A decrease in the fluorescence signal produced by the known agonist indicates antagonist activity.
-
Data Presentation: Predicted Quantitative Data
The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.
Table 1: Primary Off-Target Screening Results
| Target Class | Target | % Inhibition @ 10 µM |
| Serotonin Receptors | 5-HT1A | 85% |
| 5-HT2A | 92% | |
| 5-HT2C | 78% | |
| Dopamine Receptors | D2 | 45% |
| D3 | 60% | |
| Adrenergic Receptors | α1A | 55% |
| α2A | 30% | |
| Transporters | SERT | 68% |
| DAT | 25% |
Table 2: Secondary Screening - Binding Affinities (Ki)
| Target | Ki (nM) |
| 5-HT1A | 150 |
| 5-HT2A | 55 |
| 5-HT2C | 250 |
| D3 | 800 |
| α1A | 950 |
| SERT | 400 |
Table 3: Functional Assay Results
| Target | Assay Type | Functional Activity | EC50 / IC50 (nM) |
| 5-HT2A | Calcium Flux | Antagonist | IC50 = 120 |
| 5-HT1A | cAMP | Partial Agonist | EC50 = 300 |
| SERT | Neurotransmitter Uptake | Inhibitor | IC50 = 550 |
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway potentially modulated by this compound.
Caption: Experimental workflow for off-target profiling.
Caption: Predicted antagonist activity at the 5-HT2A receptor Gq signaling pathway.
Conclusion
While the precise off-target profile of this compound remains to be elucidated, its structural characteristics strongly suggest a range of potential interactions with key biogenic amine receptors and transporters. A systematic investigation, beginning with broad panel screening and progressing through affinity determination and functional characterization, is essential to build a comprehensive pharmacological profile. The methodologies and predictive data presented in this guide offer a robust framework for initiating such an investigation, enabling a thorough assessment of the compound's safety and therapeutic potential.
References
The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery
A Technical Guide for the Development of Novel Chemical Libraries
For researchers, medicinal chemists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. The 1-(4-bromophenyl)-4-ethylpiperazine core represents a strategic starting point for the generation of diverse chemical libraries. Its constituent parts—a brominated aromatic ring, a flexible piperazine linker, and a terminal ethyl group—offer a triad of modifiable points, enabling extensive exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of this scaffold, detailing its synthetic utility, potential biological applications, and a strategic workflow for library development and screening.
Core Scaffold: Physicochemical Properties
The this compound scaffold possesses a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The physicochemical properties of the parent compound, 1-(4-bromophenyl)piperazine, are well-documented and provide a baseline for its ethylated derivative.
| Property | Value (Predicted/Documented for 1-(4-bromophenyl)piperazine) | Reference |
| Molecular Formula | C12H17BrN2 | Inferred |
| Molecular Weight | 269.18 g/mol | Inferred |
| Melting Point | 91-95 °C | [1] |
| Boiling Point | 353.3±27.0 °C | [1] |
| pKa | 8.88±0.10 | [1] |
| LogP | >2.5 | [2] |
Note: Data for the parent 1-(4-bromophenyl)piperazine is used as a proxy where direct data for the ethyl derivative is unavailable.
Synthetic Pathways and Library Generation
The true power of the this compound scaffold lies in its synthetic tractability. The presence of a bromine atom on the phenyl ring provides a versatile handle for a wide array of cross-coupling reactions, while the secondary amine of the piperazine core allows for straightforward alkylation or acylation.
Synthesis of the Core Scaffold
The synthesis of the this compound core can be readily achieved through a two-step process starting from the commercially available 1-(4-bromophenyl)piperazine.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Library Generation Strategy
The scaffold offers two primary vectors for diversification:
-
Aryl Ring Functionalization: The bromine atom is a key site for modification via Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne groups, enabling extensive exploration of the structure-activity relationship (SAR) at this position.
-
Piperazine N-Ethyl Group Modification: While the ethyl group provides a starting point, this position can be varied by using different alkylating agents in the initial synthesis to introduce other small alkyl chains, functionalized linkers, or cyclic moieties.
Caption: Library diversification from the core scaffold.
Potential Biological Targets and Signaling Pathways
The phenylpiperazine moiety is a well-established pharmacophore found in numerous centrally active agents.[3] These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] The this compound scaffold is therefore a promising starting point for developing modulators of these key neurotransmitter systems, with potential applications in treating depression, anxiety, psychosis, and other CNS disorders.[3]
For instance, many atypical antipsychotics feature a phenylpiperazine core that targets D2 and 5-HT2A receptors. A library derived from the this compound scaffold could be screened for activity at these receptors to identify novel antipsychotic candidates with improved side-effect profiles.
Caption: A potential signaling pathway targeted by derivatives.
Experimental Design: A Strategic Workflow
A systematic approach is essential for efficiently advancing a library from synthesis to lead identification. The following workflow outlines a robust screening cascade.
Experimental Protocol: In Vitro Receptor Binding Assay
-
Target Selection: Select a panel of relevant receptors (e.g., 5-HT1A, 5-HT2A, D2, D3).
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.
-
Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target receptor in the presence of varying concentrations of the test compound.
-
Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.
Caption: A typical workflow for library screening.
Conclusion
The this compound scaffold is more than just a chemical entity; it is a platform for innovation. Its synthetic accessibility, coupled with the proven biological relevance of the phenylpiperazine motif, provides a robust foundation for the development of new chemical libraries targeting critical pathways in human disease, particularly within the central nervous system. By leveraging the strategic diversification points on the scaffold and employing a systematic screening cascade, research organizations can significantly enhance their potential for discovering next-generation therapeutics.
References
Prodrug Strategies for 1-(4-Bromophenyl)-4-ethylpiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines potential prodrug strategies for the novel compound 1-(4-bromophenyl)-4-ethylpiperazine. Arylpiperazine derivatives are a well-established class of compounds, frequently targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors, making them relevant for CNS disorders and oncology.[1] The core of this document provides a detailed exploration of prodrug designs aimed at improving the physicochemical and pharmacokinetic properties of the parent molecule. Key strategies discussed include modifications of the N-ethyl group and the piperazine ring to enhance properties like solubility, metabolic stability, and targeted delivery. This guide also furnishes detailed experimental protocols for the synthesis and evaluation of these prodrugs, alongside visualizations of relevant biological pathways and experimental workflows to aid in research and development.
Introduction to this compound
The physicochemical properties of a drug candidate are critical for its development. For arylpiperazine derivatives, properties such as lipophilicity and aqueous solubility play a significant role in their absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not available, Table 1 provides representative data for a structurally similar compound, 1-(4-bromophenyl)piperazine, to offer a baseline for consideration.[4]
Table 1: Physicochemical Properties of a Representative Arylpiperazine
| Property | Value (for 1-(4-Bromophenyl)piperazine) | Significance |
| Molecular Weight | 241.13 g/mol | Influences diffusion and transport across membranes. |
| cLogP | 2.5 | A measure of lipophilicity, affecting solubility and permeability.[4] |
| Aqueous Solubility | Sparingly soluble in water | Low solubility can limit oral bioavailability. |
Potential Signaling Pathways
Given that arylpiperazines frequently target dopamine and serotonin receptors, a likely mechanism of action for this compound involves modulation of GPCR signaling cascades. Below is a generalized diagram of a Gs-coupled GPCR signaling pathway, a common pathway for these receptors.
Prodrug Strategies
The primary objectives for developing a prodrug of this compound would be to enhance its aqueous solubility, improve its metabolic stability, and potentially achieve targeted delivery.
N-Dealkylation and Prodrug Design
Metabolic studies of arylpiperazines frequently show that N-dealkylation is a primary metabolic pathway, often mediated by cytochrome P450 enzymes. The N-ethyl group of this compound is a likely site for such metabolism, leading to the formation of 1-(4-bromophenyl)piperazine. A prodrug strategy could involve replacing the ethyl group with a promoiety that is cleaved in a controlled manner.
Proposed Prodrug Modifications
Two main strategies are proposed:
-
N-Acyl and N-Carbamate Prodrugs: The tertiary amine of the piperazine ring can be derivatized to form N-acyl or N-carbamate prodrugs. These are often designed to be cleaved by esterases, which are abundant in the body. This approach can increase lipophilicity and potentially improve oral absorption.
-
N-Alkoxycarbonyl Prodrugs: These prodrugs can be designed to be cleaved by esterases to release the active drug. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alkoxy group.
The general workflow for designing and evaluating these prodrugs is outlined below.
Data Presentation
While specific experimental data for prodrugs of this compound are not available, the following tables provide a template for how such data should be structured for clear comparison. Representative values for similar compounds are used for illustrative purposes.
Table 2: Physicochemical Properties of Hypothetical Prodrugs
| Compound | Prodrug Type | Molecular Weight ( g/mol ) | cLogP (Calculated) | Aqueous Solubility (µg/mL) |
| Parent Drug | - | 283.19 | 3.2 | < 10 |
| Prodrug A | N-Acetyl | 325.23 | 2.8 | 50 |
| Prodrug B | N-Ethoxycarbonyl | 355.26 | 3.5 | 25 |
Table 3: In Vitro Stability and Cleavage of Hypothetical Prodrugs
| Compound | Chemical Stability (t½ in buffer, pH 7.4, h) | Metabolic Stability (t½ in HLM, min) | Enzymatic Cleavage (t½ with Esterase, min) |
| Parent Drug | > 48 | 15 | N/A |
| Prodrug A | 24 | 30 | 60 |
| Prodrug B | 36 | 45 | 45 |
Experimental Protocols
Synthesis of an N-Carbamate Prodrug
This protocol describes a general method for the synthesis of an N-ethoxycarbonyl prodrug of this compound.
Materials:
-
This compound
-
Ethyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-ethoxycarbonyl prodrug.
In Vitro Enzymatic Hydrolysis Assay
This protocol details a method to assess the cleavage of a carbamate prodrug by porcine liver esterase.
Materials:
-
Prodrug stock solution (e.g., 10 mM in DMSO)
-
Porcine liver esterase solution (in phosphate buffer)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
HPLC-MS/MS system
Procedure:
-
Prepare the reaction mixture by adding the prodrug stock solution to pre-warmed (37 °C) phosphate buffer to achieve a final concentration of 10 µM.
-
Initiate the reaction by adding the porcine liver esterase solution.
-
Incubate the reaction mixture at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining prodrug and the formation of the parent drug, this compound.[5][6]
-
Calculate the half-life (t½) of the prodrug under these conditions.
Microsomal Stability Assay
This protocol outlines a method to evaluate the metabolic stability of the parent drug and its prodrugs using human liver microsomes (HLM).[2][7]
Materials:
-
Parent drug and prodrug stock solutions (e.g., 1 mM in DMSO)
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Add the test compound (parent drug or prodrug) to the microsomal suspension to a final concentration of 1 µM and pre-incubate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
Determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the compounds.
Conclusion
This guide provides a comprehensive framework for the design, synthesis, and evaluation of prodrugs of this compound. While specific biological and physicochemical data for the parent compound are not publicly available, the strategies and protocols outlined herein are based on established principles for arylpiperazine derivatives and offer a robust starting point for further research. The successful development of a prodrug could significantly enhance the therapeutic potential of this compound by improving its drug-like properties. Future work should focus on obtaining the necessary quantitative data for the parent compound to enable a more targeted and data-driven approach to prodrug design.
References
- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Application of N-Arylpiperazines in Phenotypic Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the methodologies and outcomes of phenotypic screening assays involving N-arylpiperazine derivatives, a chemical class with broad biological activities. Due to the absence of publicly available data on "1-(4-Bromophenyl)-4-ethylpiperazine" in phenotypic screens, this document focuses on structurally related N-arylpiperazines as illustrative examples. The principles, protocols, and data analysis approaches described herein are directly applicable to the screening of novel compounds like "this compound".
Introduction to Phenotypic Screening with N-Arylpiperazines
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate cellular functions and disease states in a target-agnostic manner. The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications. Phenotypic screening of N-arylpiperazine libraries allows for the unbiased discovery of novel biological activities and mechanisms of action for this important chemical class.
This guide will explore case studies of N-arylpiperazine derivatives in three distinct phenotypic screening contexts:
-
Anticancer Activity: Assessing the cytotoxicity of N-arylpiperazines against human prostate cancer cell lines.
-
Androgen Receptor Antagonism: Screening for compounds that inhibit androgen receptor signaling, a key pathway in prostate cancer.
-
Antiplatelet Activity: Identifying derivatives that inhibit platelet aggregation, a critical process in thrombosis.
Case Study 1: Anticancer Phenotypic Screening of N-Arylpiperazine Derivatives
A common phenotypic screen for anticancer drug discovery involves evaluating the cytotoxic effects of compounds on various cancer cell lines.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected arylpiperazine derivatives against human prostate cancer cell lines, as reported in studies on naftopidil and other novel arylpiperazines.[1][2][3]
| Compound ID | Derivative Class | Cell Line | Phenotypic Readout | IC50 (µM) | Reference |
| Naftopidil | Naphthalene-Arylpiperazine | LNCaP | Cell Growth Inhibition | 22.2 ± 4.0 | [3] |
| PC-3 | Cell Growth Inhibition | 33.2 ± 1.1 | [3] | ||
| Compound 8 | Pyrimidinyl-Arylpiperazine | DU145 | Cytotoxicity | 8.25 | [1] |
| Compound 9 | Phenyl-Arylpiperazine | LNCaP | Cytotoxicity | < 5 | [1] |
| Compound 15 | Phenyl-Arylpiperazine | LNCaP | Cytotoxicity | < 5 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol: [4][5][6][7]
-
Cell Plating: Human prostate cancer cell lines (e.g., LNCaP, PC-3, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The N-arylpiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for a cell viability-based anticancer phenotypic screen.
Caption: Potential signaling pathway for anticancer N-arylpiperazines.[8]
Case Study 2: Androgen Receptor Antagonist Phenotypic Screen
This type of screen aims to identify compounds that can block the activity of the androgen receptor (AR), a key driver of prostate cancer growth.
Data Presentation
The table below shows the AR antagonistic activity of an exemplary N-arylpiperazine derivative from a high-throughput screening campaign.[9]
| Compound ID | Derivative Class | Assay Type | Phenotypic Readout | IC50 (µM) | Reference |
| YM-92088 | Arylpiperazine Carboxamide | Reporter Assay | AR Antagonism | 0.47 | [9] |
| Bicalutamide | Standard Antiandrogen | Reporter Assay | AR Antagonism | 0.89 | [9] |
Experimental Protocols
Androgen Receptor Reporter Gene Assay Protocol: [10][11]
-
Cell Transfection: A suitable cell line (e.g., CHO cells) is co-transfected with an androgen receptor expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive element.
-
Cell Plating: Transfected cells are plated in 96-well plates and incubated.
-
Compound and Agonist Treatment: Cells are pre-treated with the N-arylpiperazine derivatives for a short period, followed by the addition of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Incubation: The plates are incubated for 24-48 hours to allow for gene expression.
-
Lysis and Luciferase Assay: A luciferase assay reagent is added to the cells to induce lysis and provide the substrate for the luciferase enzyme.
-
Data Acquisition: The luminescence signal, which is proportional to the level of AR activation, is measured using a luminometer.
-
Data Analysis: The IC50 values are determined by plotting the inhibition of the DHT-induced luciferase activity against the concentration of the test compound.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for an androgen receptor antagonist phenotypic screen.
Caption: Androgen receptor signaling and its inhibition.[12][13][14][15][16]
Case Study 3: Antiplatelet Phenotypic Screening
This screen identifies compounds that inhibit platelet aggregation, a key event in the formation of blood clots.
Data Presentation
The following table presents the inhibitory activity of a lead N-arylpiperazine derivative on platelet aggregation induced by different agonists.[9][17]
| Compound ID | Agonist | Phenotypic Readout | IC50 (µM) | Reference |
| Compound 3 | Collagen | Platelet Aggregation Inhibition | 26.9 | [17] |
| ADP/Adrenaline | Platelet Aggregation Inhibition | 20.5 | [17] |
Experimental Protocols
Platelet Aggregation Assay Protocol:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers, and platelet-rich plasma is prepared by centrifugation.
-
Assay Setup: The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
Compound Incubation: The N-arylpiperazine derivative is added to the PRP and incubated for a short period.
-
Agonist Addition: An aggregating agent (e.g., collagen, ADP) is added to induce platelet aggregation.
-
Data Acquisition: The change in light transmission is recorded over time.
-
Data Analysis: The percentage of inhibition of aggregation is calculated, and IC50 values are determined.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for an antiplatelet aggregation phenotypic screen.
Caption: Simplified platelet aggregation signaling and its inhibition.[18][19][20][21][22]
Conclusion
Phenotypic screening of N-arylpiperazine derivatives has proven to be a fruitful approach for the discovery of novel bioactive compounds with potential therapeutic applications in oncology and thrombosis. The case studies presented in this guide illustrate how different phenotypic assays can be employed to identify and characterize the biological activities of this important class of molecules. The detailed experimental protocols and visualizations of workflows and signaling pathways provide a framework for researchers to design and execute their own phenotypic screening campaigns for "this compound" and other novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 17. Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | Platelet activation, signaling and aggregation [reactome.org]
- 19. Platelet activation, signaling and aggregation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking of 1-(4-Bromophenyl)-4-ethylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational docking methodologies applied to derivatives of 1-(4-bromophenyl)-4-ethylpiperazine and related arylpiperazine compounds. Due to a scarcity of publicly available research focused specifically on "this compound" derivatives, this document leverages findings from closely related arylpiperazine analogs to illustrate the workflows, potential biological targets, and data interpretation integral to the early stages of drug discovery.
Introduction to Arylpiperazine Derivatives and Computational Docking
Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. These compounds often target central nervous system (CNS) receptors, including serotonergic, dopaminergic, and GABAergic systems, making them attractive candidates for treating neurological and psychiatric disorders.[1][2] Computational docking is a powerful in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. This method is crucial for screening large libraries of compounds, optimizing lead candidates, and elucidating structure-activity relationships (SAR).
Experimental Protocols in Computational Docking
The following sections detail a generalized protocol for the molecular docking of arylpiperazine derivatives, based on methodologies reported in the literature.[3]
Receptor Preparation
The initial step involves the retrieval and preparation of the target protein structure from a protein database.
-
Structure Retrieval: The 3D crystallographic structure of the target receptor is typically obtained from the Protein Data Bank (PDB). For instance, the α1β3γ2 GABAA receptor structure can be retrieved using PDB entry 6HUO.[3] In cases where a crystal structure is unavailable, homology modeling can be employed, as demonstrated with the 5-HT1A receptor model predicted by GPCR-I-TASSER.[3]
-
Protonation and Optimization: The protein structure is prepared by adding hydrogen atoms, assigning protonation states appropriate for a physiological pH (typically 7.4), and removing water molecules and any co-crystallized ligands. Web servers like PROPKA are often used to predict the protonation states of ionizable residues.[3]
Ligand Preparation
The small molecule (ligand) structures, in this case, the this compound derivatives, must also be prepared for docking.
-
3D Structure Generation: The 2D structures of the ligands are drawn and converted into 3D structures using molecular modeling software such as Avogadro.[3]
-
Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization to obtain a stable, low-energy conformation. This is a critical step to ensure that the ligand geometry is realistic.
Molecular Docking Simulation
With both the receptor and ligand structures prepared, the docking simulation can be performed.
-
Docking Software: Various software packages are available for molecular docking, such as AutoDock, Glide, and PyRx.[4]
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Algorithm: The docking program then explores different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The results are analyzed by examining the predicted binding energies and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.
Data Presentation: Docking Results of Related Piperazine Derivatives
The following tables summarize quantitative data from computational docking studies of various piperazine derivatives, illustrating the type of data generated in such analyses.
| Compound ID | Target Receptor | Binding Affinity (kcal/mol) | Reference |
| LQFM212 | GABAA | Lower (More Favorable) | [1][3] |
| LQFM212 | 5-HT1A | Higher (Less Favorable) | [1][3] |
| VSM 2 | Neuraminidase 1 | -9.9 | |
| VSM 3 | Neuraminidase 1 | -9.4 | |
| VSM 4 | Neuraminidase 1 | -9.9 | |
| VSM 5 | Neuraminidase 1 | -9.5 |
Table 1: Example Binding Affinities of Piperazine Derivatives from Docking Studies.
| Compound ID | IC50 (µM) | Inhibition Constant (Ki) (µM) | Target | Reference |
| 1d | 2.23 | 1.05 | AChE | [5] |
| 3c | 14.38 | 6.93 | AChE | [5] |
Table 2: In Vitro Activity of Piperazine Derivatives Investigated with Docking.
Visualization of Workflows and Pathways
Computational Docking Workflow
The following diagram illustrates the typical workflow for a computational docking study.
Hypothetical Signaling Pathway
This diagram shows a hypothetical signaling pathway involving the GABAA receptor, a potential target for arylpiperazine derivatives.[1][3]
Conclusion
Computational docking is an indispensable tool in the modern drug discovery pipeline for identifying and optimizing novel therapeutic agents. For this compound derivatives and other arylpiperazines, these in silico methods provide a rapid and cost-effective means to predict binding affinities, understand mechanisms of action, and guide synthetic efforts toward compounds with improved pharmacological profiles. The methodologies and data presented in this guide, derived from studies on related compounds, offer a solid foundation for researchers initiating computational investigations into this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Utility of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in the Development of Novel Positron Emission Tomography (PET) Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-aryl-4-alkylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties and ability to interact with a variety of biological targets. This technical guide explores the potential of the "1-(4-Bromophenyl)-4-ethylpiperazine" core structure as a foundational element for the development of novel Positron Emission Tomography (PET) ligands. While direct radiolabeling and application of this specific molecule are not extensively documented, its constituent parts—the bromophenyl group and the ethylpiperazine—offer versatile handles for radiosynthesis and molecular derivatization. This guide will use a representative and well-characterized piperazine-based PET ligand targeting the sigma-2 (σ₂) receptor to illustrate the developmental pathway, from synthesis and radiolabeling to preclinical evaluation. The methodologies and principles discussed herein are broadly applicable to the development of new PET tracers based on the this compound scaffold.
Introduction: The 1-Arylpiperazine Core in PET Ligand Design
The piperazine ring is a common structural motif in a wide range of pharmaceuticals, valued for its ability to modulate pharmacokinetic properties.[1] In the context of PET imaging, the 1-arylpiperazine core is of particular interest. The aromatic ring, such as a 4-bromophenyl group, can be a key pharmacophoric element for binding to a biological target and also serves as a site for radiohalogenation (e.g., with Fluorine-18). The second nitrogen atom of the piperazine ring provides a convenient point for chemical modification to fine-tune the ligand's affinity, selectivity, and pharmacokinetic profile.
The "this compound" structure represents a simple yet versatile starting point for PET ligand development. The ethyl group on the second nitrogen can be replaced with more complex side chains to enhance target binding, while the bromo-substituent on the phenyl ring can be used for radiolabeling via Stille or Suzuki coupling reactions with radiolabeled precursors.
A Case Study: Development of a Piperazine-Based PET Ligand for Sigma-2 Receptor Imaging
To illustrate the practical application of the piperazine scaffold in PET ligand development, we will examine a hydrophilic analogue of a known sigma-2 receptor ligand, PB28.[2] The sigma-2 receptor is overexpressed in many types of cancer, making it an attractive target for tumor imaging.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the development and evaluation of the representative sigma-2 receptor PET ligand, --INVALID-LINK---(S)-1.[2]
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 53% ± 7% | [2] |
| Radiochemical Purity | > 99% | [2] |
| Chemical Purity | > 99% | [2] |
| Specific Activity | > 100 GBq/µmol | [2] |
Table 1: Radiosynthesis and Quality Control Data for --INVALID-LINK---(S)-1
| Assay | Details | Outcome | Reference |
| In Vitro Autoradiography (Rat Brain) | Heterogeneous binding | Highest signals in cortex, followed by cerebellum | [2] |
| Blocking Studies | 10 µM of haloperidol, (+)-(R)-1, or PB28 | Successful blocking of tracer binding | [2] |
| In Vivo PET Imaging (Tumor-bearing mice) | C6 xenografts | Low target-to-nontarget ratio, no clear tumor visualization | [2] |
| EMT6 and PC-3 tumors | No visible accumulation in tumors | [2] | |
| Biodistribution | Rat and mouse brain | Low and homogeneous uptake | [2] |
| Liver and intestine | High accumulation | [2] |
Table 2: Summary of In Vitro and In Vivo Evaluation of --INVALID-LINK---(S)-1
Experimental Protocols
Synthesis of the Precursor for Radiolabeling
The synthesis of the precursor for the radiolabeling of the sigma-2 receptor ligand provides a generalizable workflow for the synthesis of other piperazine-based compounds. A similar multi-step synthesis could be envisioned for this compound, starting from 1-(4-bromophenyl)piperazine and ethyl iodide.
Caption: General workflow for the synthesis of piperazine-based PET ligand precursors.
Protocol for the synthesis of a representative piperazine precursor:
-
Alkylation: Dissolve the starting piperazine derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., K₂CO₃, Et₃N) to scavenge the acid formed during the reaction.
-
Add the appropriate alkylating or acylating agent (e.g., a compound with a leaving group like a tosylate or halide).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure precursor.
Radiolabeling with Carbon-11
Carbon-11 is a commonly used positron emitter with a short half-life of 20.4 minutes.[3] The radiolabeling of the sigma-2 receptor ligand was achieved via O-alkylation with [¹¹C]methyl iodide. A similar N-alkylation could be used to introduce a [¹¹C]ethyl group onto a 1-(4-bromophenyl)piperazine precursor.
Caption: Automated radiosynthesis workflow for a [11C]-labeled PET tracer.
Protocol for [¹¹C]Methylation:
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
[¹¹C]CH₃I Synthesis: Trap the [¹¹C]CO₂ and convert it to [¹¹C]CH₃I using a gas-phase reaction with LiAlH₄ followed by reaction with hydroiodic acid.
-
Radiolabeling Reaction: Bubble the [¹¹C]CH₃I through a solution of the desmethyl precursor in a suitable solvent (e.g., DMF) containing a base (e.g., NaOH or NaH) at an elevated temperature.
-
Purification: Quench the reaction and purify the crude product using semi-preparative reverse-phase HPLC.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under a stream of nitrogen, and formulate the final product in a sterile saline solution for injection, often passing it through a sterile filter.
In Vitro and In Vivo Evaluation
Caption: Workflow for the preclinical evaluation of a candidate PET tracer.
Protocol for In Vitro Autoradiography:
-
Prepare thin (e.g., 20 µm) cryosections of the tissue of interest (e.g., rat brain).
-
Incubate the tissue sections with the radiolabeled ligand in a buffer solution at room temperature for a defined period.
-
For blocking studies, co-incubate adjacent sections with the radioligand and a high concentration of a known competitor for the target receptor.
-
Wash the sections in a cold buffer to remove non-specifically bound radioligand.
-
Dry the sections and expose them to a phosphor imaging plate or autoradiographic film.
-
Quantify the signal intensity in different regions of interest.
Protocol for In Vivo PET Imaging:
-
Anesthetize the animal model (e.g., a mouse bearing a tumor xenograft).
-
Administer the radiotracer intravenously.
-
Acquire dynamic or static PET images over a defined period.
-
Reconstruct the PET data and co-register with CT or MRI for anatomical reference.
-
Analyze the images to determine the uptake of the radiotracer in various organs and the tumor over time.
Biological Target and Signaling Pathway
The illustrative PET ligand targets the sigma-2 (σ₂) receptor. While the precise signaling pathway of the σ₂ receptor is still under investigation, it is known to be involved in cell proliferation and is often overexpressed in tumors. It is believed to play a role in cholesterol metabolism and calcium signaling, which are critical for cancer cell survival and growth.
Caption: The role of the sigma-2 receptor in tumor cell proliferation.
Conclusion
The "this compound" core represents a promising starting point for the development of novel PET ligands. By leveraging the synthetic versatility of the piperazine scaffold and the potential for radiohalogenation on the phenyl ring, a wide array of new imaging agents can be designed and synthesized. The case study of a sigma-2 receptor PET ligand illustrates the comprehensive experimental workflow required to advance a candidate tracer from synthesis to preclinical evaluation. While the specific ligand in the case study did not ultimately prove successful for in vivo tumor imaging due to low specific binding, the detailed methodologies provide a valuable roadmap for researchers working on new piperazine-based PET probes.[2] Future work in this area could focus on modifying the alkyl chain and the aryl substituent of the this compound core to optimize target affinity, selectivity, and pharmacokinetic properties for successful in vivo imaging.
References
The Polypharmacology of 1-(4-Bromophenyl)-4-ethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-4-ethylpiperazine is a synthetic compound belonging to the arylpiperazine class, a chemical scaffold prevalent in numerous centrally acting drugs. While specific pharmacological data for this particular molecule is not extensively available in public literature, its structural similarity to a wide range of well-characterized arylpiperazines allows for a predictive exploration of its polypharmacological profile. This technical guide synthesizes information on structurally related compounds to forecast the likely receptor interactions of this compound, with a focus on dopamine and serotonin receptors. We present a predictive binding affinity profile, detail relevant experimental protocols for its validation, and visualize the key signaling pathways likely modulated by this compound. This document serves as a foundational resource for researchers interested in the further investigation and potential development of this compound and its analogs.
Predicted Polypharmacology and Structure-Activity Relationships
Arylpiperazine derivatives are well-established ligands for a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The specific substitution on the phenyl ring and the nitrogen at the 4-position of the piperazine ring significantly influences the affinity and selectivity profile.
Given the lack of direct experimental data for this compound, we have compiled binding affinity data (Ki values) for its closest structural analogs: 1-(4-Bromophenyl)piperazine (unsubstituted at N4) and 1-(4-Bromophenyl)-4-methylpiperazine (N4-methyl substituted). This data, presented in Table 1, serves as a predictive baseline for the potential targets of the N4-ethyl analog.
Table 1: Predicted Binding Affinity Profile of this compound Based on Structural Analogs
| Target Receptor | 1-(4-Bromophenyl)piperazine (Analog 1) Ki (nM) | 1-(4-Bromophenyl)-4-methylpiperazine (Analog 2) Ki (nM) | Predicted Affinity for this compound |
| Dopamine D2 | Data Not Available | Data Not Available | Likely |
| Serotonin 5-HT1A | Data Not Available | Data Not Available | Likely |
| Serotonin 5-HT2A | Data Not Available | Data Not Available | Likely |
| Serotonin 5-HT2C | Data Not Available | Data Not Available | Possible |
| Serotonin 5-HT7 | Data Not Available | Data Not Available | Possible |
| α1-Adrenergic | Data Not Available | Data Not Available | Possible |
Note: Despite extensive searches, specific Ki values for the primary analogs at key CNS receptors were not found in the available literature. The prediction of likely interaction is based on the well-documented pharmacology of the broader arylpiperazine class.
Structure-Activity Relationship (SAR) Insights:
-
Aryl Group: The 4-bromophenyl moiety is a common feature in many psychoactive compounds. The bromine atom, being a halogen, is an electron-withdrawing group that can influence the electronic properties of the phenyl ring and its interaction with receptor binding pockets.
-
Piperazine Core: The piperazine ring is a versatile scaffold that is often crucial for the interaction with aminergic GPCRs.
-
N4-Substitution: The substituent at the N4 position of the piperazine ring is a key determinant of pharmacological activity.
-
Unsubstituted (NH): Compounds with a secondary amine at N4, like 1-(4-Bromophenyl)piperazine, can act as building blocks for more complex molecules and may exhibit their own pharmacological profile.
-
N-Alkylation: The introduction of small alkyl groups like methyl or ethyl at the N4 position can modulate the compound's basicity, lipophilicity, and steric profile. Generally, such modifications can alter the affinity and selectivity for different receptor subtypes. The ethyl group in this compound, being slightly larger and more lipophilic than a methyl group, is expected to fine-tune the receptor interaction profile, potentially leading to altered potency or selectivity compared to its methyl analog.
-
Based on the general pharmacology of arylpiperazines, this compound is predicted to exhibit affinity for D2-like dopamine receptors and various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A.
Key Signaling Pathways
The predicted primary targets of this compound are involved in crucial neurotransmitter signaling pathways in the central nervous system. Understanding these pathways is essential for elucidating the compound's potential therapeutic effects and side-effect profile.
Caption: Dopamine D2 Receptor Signaling Pathway.
Activation of the D2 receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade can modulate gene expression and neuronal excitability.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
The 5-HT1A receptor is also coupled to Gi proteins. Its activation leads to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
The 5-HT2A receptor is coupled to Gq proteins. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols
To validate the predicted polypharmacology of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
General Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocols:
-
Dopamine D2 Receptor Binding Assay:
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific binding determinant: Haloperidol (10 µM) or Butaclamol (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd, e.g., 0.2 nM [3H]-Spiperone), and varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific determinant.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
-
Serotonin 5-HT1A Receptor Binding Assay:
-
Materials:
-
Cell membranes from HeLa or CHO cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT (specific activity ~120-150 Ci/mmol).
-
Non-specific binding determinant: Serotonin (10 µM) or WAY-100635 (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
-
Procedure: Follow the general procedure for the D2 receptor binding assay, adjusting the incubation time (e.g., 30 minutes at 37°C) and radioligand concentration as appropriate.
-
-
Serotonin 5-HT2A Receptor Binding Assay:
-
Materials:
-
Cell membranes from NIH-3T3 or CHO cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific binding determinant: Mianserin (1 µM) or Ketanserin (1 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure: Follow the general procedure for the D2 receptor binding assay, with an incubation time of approximately 60 minutes at room temperature.
-
Functional Assays
Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Objective: To characterize the functional activity of this compound at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
-
Dopamine D2 and Serotonin 5-HT1A (Gi-coupled) Functional Assay (cAMP Measurement):
-
Principle: Measures the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the D2 or 5-HT1A receptor.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate cells with varying concentrations of the test compound (for agonist mode) or with a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 and calculate the Kb value.
-
-
-
Serotonin 5-HT2A (Gq-coupled) Functional Assay (Calcium Mobilization):
-
Principle: Measures the increase in intracellular calcium concentration upon receptor activation.
-
Materials:
-
Whole cells expressing the 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescence plate reader (e.g., FLIPR).
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).
-
Measure the change in fluorescence over time to determine the intracellular calcium mobilization.
-
Determine EC50 or IC50 values as appropriate.
-
-
Conclusion
While direct experimental data on this compound is currently limited, a predictive analysis based on its structural analogs strongly suggests a polypharmacological profile centered on dopamine and serotonin receptors. The provided in-depth technical guide offers a roadmap for the empirical validation of this profile, including detailed experimental protocols for binding and functional assays, and visual representations of the key signaling pathways involved. Further investigation of this compound is warranted to fully elucidate its pharmacological properties and to assess its potential as a novel therapeutic agent for CNS disorders. The methodologies and predictive insights presented herein provide a solid foundation for such future research endeavors.
Safety Operating Guide
Proper Disposal Procedures for 1-(4-Bromophenyl)-4-ethylpiperazine
This document provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)-4-ethylpiperazine. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these guidelines when handling and disposing of this compound.
The following procedures are based on established safety protocols for halogenated organic compounds. While a specific Safety Data Sheet (SDS) for this compound was not located, the data for the closely related compound, 1-(4-Bromophenyl)piperazine, is used as a reference. Users must consult the specific SDS for their material if available and always follow their institution's waste disposal policies.
Chemical and Hazard Data
Proper handling and disposal begin with understanding the substance's properties and hazards. The data below is for the related compound 1-(4-Bromophenyl)piperazine.
| Property | Value | Source |
| Chemical Name | 1-(4-Bromophenyl)piperazine | [1][2] |
| CAS Number | 66698-28-0 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1][3] |
| Molecular Weight | 241.13 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| Melting Point | 91-95 °C | [1] |
| GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2][4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] | [1][2][4] |
| GHS Precautionary Statements | P261: Avoid breathing dust.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | [1][2][3][5] |
| Storage Temperature | 2-8°C | [1] |
| Waste Classification | Halogenated Organic Waste | [6][7] |
Disposal Protocol
Disposal of this compound must be handled as regulated chemical waste. As a brominated organic compound, it falls under the category of halogenated organic waste .[7] Do not dispose of this chemical down the drain or in regular trash.[3][8] The primary recommended disposal method for such compounds is high-temperature incineration at a licensed facility.[8][9]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3]
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[3]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.
-
Designate a Halogenated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste.[7] These are often provided by your institution's Environmental Health & Safety (EH&S) department.[10]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, or bases.[6][7][10] Mixing increases disposal costs and can create a safety hazard.[10]
Step 3: Waste Collection and Labeling
-
Container: Collect waste in a sealable, chemically compatible container. Keep the container closed when not in use.[6]
-
Labeling: As soon as the first waste is added, affix a "Hazardous Waste" tag, available from your EH&S department.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimate of the quantity.
-
The associated hazards (e.g., "Toxic," "Irritant").[6]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area within your laboratory.[6]
-
Secondary Containment: The container must be kept in a secondary containment tray or bin to catch any potential leaks.[6]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
Step 5: Arrange for Disposal
-
Contact EH&S: Once the container is nearly full (e.g., ¾ full) or you no longer need to dispose of this chemical, contact your institution's EH&S or Hazardous Waste Management department to request a pickup.[6]
-
Do Not Transport: Do not move hazardous waste outside of your laboratory or attempt to transport it to a central facility yourself.[8]
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand or vermiculite.[11]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
For large spills or if you are unsure how to proceed, call your institution's emergency number immediately.[6]
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of this compound from the laboratory bench to final pickup.
Caption: Workflow for the safe disposal of halogenated chemical waste.
Experimental Protocols
The specific experimental methodologies for the final destruction of this compound, such as high-temperature incineration , are performed by licensed and regulated hazardous waste management facilities, not by laboratory personnel.[8][9] These facilities operate under strict environmental protocols to ensure complete destruction of the compound and safe handling of byproducts. The key protocol for laboratory staff is the adherence to the segregation, containment, and labeling procedures detailed above to ensure the waste is ready for safe transport and final disposal.
References
- 1. 1-(4-溴苯基)哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(4-Bromophenyl)piperazine 66698-28-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. capotchem.cn [capotchem.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1-(4-BROMOBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. researchgate.net [researchgate.net]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 1-(4-Bromophenyl)-4-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 1-(4-Bromophenyl)-4-ethylpiperazine in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on safety data for structurally similar compounds.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before use. A lab coat or protective suit is mandatory to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dust/aerosols may be generated. |
| Hand Protection | Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. Wash hands thoroughly after handling.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[3]
-
Prevent contact with skin and eyes.[2]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Disposal Procedures:
-
Spill: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the chemical to enter drains or waterways.[1]
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
